4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDNSJKGUGRQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346925 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105362-06-9 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
CAS Number: 105362-06-9
This technical guide provides a comprehensive overview of the chemical compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, including its physicochemical properties, synthesis, and potential biological significance based on related structures. This molecule is a heterocyclic compound featuring a 2-aminothiazole moiety linked to a 2,3-dihydro-1,4-benzodioxin group. It is primarily recognized as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 105362-06-9 | |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |
| Molecular Weight | 234.28 g/mol | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 168-174 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis
For the synthesis of the target compound, the likely starting materials are 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and thiourea. The reaction would proceed through a cyclocondensation mechanism. A potential synthetic route is outlined in the diagram below.
Experimental Protocols
A detailed experimental protocol is not available in the reviewed literature. However, a general procedure for the Hantzsch synthesis of 2-aminothiazoles is as follows:
-
Reaction Setup: The α-haloketone (in this case, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) and thiourea are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a period of time, which can range from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid is collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activity and Potential Applications
There is a lack of specific biological data for this compound in the public domain. However, the structural motifs present in the molecule, namely the 2-aminothiazole and the 2,3-dihydro-1,4-benzodioxin rings, are found in numerous biologically active compounds. This suggests that the target compound is a promising scaffold for drug discovery.
The 2-aminothiazole core is a well-known pharmacophore and is present in a wide range of compounds with diverse biological activities, including:
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Antibacterial and antifungal properties.
-
Anti-inflammatory effects.
-
Anticancer activity.[2]
-
Antiviral (including anti-HIV) activity.
-
Neuroprotective effects.
The 2,3-dihydro-1,4-benzodioxin moiety is also a component of several pharmacologically active molecules and is often associated with interactions with aminergic G-protein coupled receptors.
Given these general activities of its constituent parts, this compound is primarily considered a key intermediate for the synthesis of more complex molecules with potential applications in areas such as neurodegenerative diseases, oncology, and infectious diseases.[1]
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the public literature regarding the specific mechanism of action or any signaling pathways that this compound may modulate. Further research would be required to elucidate its biological targets and downstream effects.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in the field of medicinal chemistry. While specific biological data for this compound is not currently available, its structural components are present in a variety of biologically active molecules. This makes it a valuable starting point for the development of new therapeutic agents, particularly in the areas of neurological disorders, cancer, and infectious diseases. Future research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. This molecule is a subject of interest in medicinal chemistry and drug development due to its unique structural features, which include benzodioxin and thiazole moieties that contribute to its biological activity.[1][2] It serves as a versatile building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2]
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 234.28 g/mol | [1][2] |
| CAS Number | 105362-06-9 | [1][2] |
| Appearance | Off-white crystalline solid | [1][2] |
| Melting Point | 168-174 °C | [1][2] |
| Purity | ≥ 97% (HPLC) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Experimental Protocols
The determination of physicochemical properties is crucial for drug development. Standardized protocols ensure reproducibility and accuracy of the collected data.
1. Determination of Melting Point (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
2. Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
-
Methodology:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
3. Determination of Partition Coefficient (logP - Shake-Flask Method)
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Objective: To measure the lipophilicity of the compound, which influences its absorption and distribution.
-
Methodology:
-
A pre-saturated solution of n-octanol and water is prepared.
-
A known amount of the compound is dissolved in one of the phases (typically water).
-
The two phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound between the n-octanol and water layers.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is measured.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
4. Determination of Acidity Constant (pKa - Potentiometric Titration)
-
Objective: To determine the ionization constant of the compound.
-
Methodology:
-
A solution of the compound with a known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
-
Visualizations: Workflows and Pathways
General Synthesis Workflow
The synthesis of thiazole derivatives often follows a well-established chemical pathway. The diagram below illustrates a generalized workflow for the synthesis of a 4-substituted-1,3-thiazol-2-amine.
References
An In-depth Technical Guide on 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
This technical guide provides a comprehensive overview of the available data on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, with a focus on its physicochemical properties and methodologies relevant to its solubility determination. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |
| Molecular Weight | 234.28 g/mol | [1] |
| CAS Number | 105362-06-9 | |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 168-174 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | 0-8°C | [1] |
Biological and Pharmaceutical Context
This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of novel pharmaceutical agents.[1] Its structural motifs, the 2-aminothiazole and the 1,4-benzodioxan rings, are present in numerous biologically active molecules. The 2-aminothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[2] The 1,4-benzodioxan moiety is also a key component in several drugs, known to interact with various biological targets.
This compound is noted for its potential in developing therapeutics for neurological disorders, oncology, and infectious diseases.[1] Its utility in biochemical assays for studying enzyme interactions and cellular processes has also been highlighted.[1] While specific signaling pathways directly modulated by this compound are not explicitly detailed in the available literature, its implication in such a broad range of therapeutic areas suggests its interaction with multiple biological pathways. For instance, derivatives of similar scaffolds have been shown to act as inhibitors of enzymes like α-glucosidase and acetylcholinesterase.[3][4]
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original filtered sample by applying the dilution factor.
-
The resulting concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
The Benzodioxin Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of Benzodioxin Compounds in Medicine
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of benzodioxin-containing compounds represent a significant chapter in the history of pharmacology. From the serendipitous discovery of the first antihistamine to the rational design of modern therapeutics for hypertension and rare genetic disorders, the 1,4-benzodioxan scaffold has proven to be a remarkably versatile and enduring core in medicinal chemistry. This technical guide provides a comprehensive overview of the history, key discoveries, experimental methodologies, and pharmacological profiles of medicinally important benzodioxin compounds.
Early Discoveries: From Adrenergic Blockade to Antihistamines
The story of benzodioxins in medicine begins in the early 1930s at the Pasteur Institute in France. Working under the direction of Ernest Fourneau, the Swiss-born Italian pharmacologist Daniel Bovet was investigating a series of benzodioxan derivatives synthesized by Fourneau's team. These compounds were initially explored for their effects on the sympathetic nervous system, specifically as α-adrenergic blocking agents.[1][2]
In 1933, Fourneau and Bovet published their seminal work on piperoxan (then known as Fourneau 933 F), a compound synthesized by condensing catechol with epichlorohydrin, followed by reaction with piperidine.[1] While investigating its α-adrenergic blocking properties, they made a landmark observation: piperoxan could antagonize histamine-induced bronchospasm in guinea pigs.[1][2] This marked the discovery of the very first antihistamine, a breakthrough that would pave the way for the development of an entire class of drugs for allergic conditions.[1] For his contributions to the discovery of antihistamines and other therapeutic agents, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[3]
Although piperoxan itself had limited clinical utility due to toxic effects, its discovery was a pivotal moment that spurred further research into the structure-activity relationships of this new class of compounds.[1] This early work laid the foundation for the development of safer and more effective antihistamines in the following decades.
The Rise of α-Adrenergic Antagonists
The initial line of inquiry into the α-adrenergic blocking properties of benzodioxans was not abandoned. The ability of these compounds to antagonize the effects of adrenaline and noradrenaline made them attractive candidates for the treatment of hypertension and other cardiovascular disorders.
One of the most notable early α-blockers was phentolamine, a non-selective α-adrenergic antagonist. While not a benzodioxan itself, its development and clinical use in managing hypertensive emergencies, particularly those associated with pheochromocytoma, further validated the therapeutic potential of α-blockade.[4][5][6]
In the latter half of the 20th century, research efforts focused on developing selective α1-adrenergic antagonists. This selectivity was sought to minimize the side effects associated with the blockade of α2-receptors, such as tachycardia. This research culminated in the development of highly successful drugs like doxazosin. Patented in 1977, doxazosin is a quinazoline derivative containing a 1,4-benzodioxan moiety and is widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][7]
Modern Applications and Future Directions
The versatility of the benzodioxan scaffold continues to be exploited in modern drug discovery. A prime example is eliglustat, an oral substrate reduction therapy for Gaucher disease type 1. Eliglustat is a potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. Its structure features a 1,4-benzodioxan ring, highlighting the continued relevance of this heterocyclic system in the design of highly specific enzyme inhibitors.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative benzodioxin-containing compounds and related α-adrenergic antagonists.
Table 1: Adrenergic Receptor Binding Affinities of Benzodioxan Derivatives
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line |
| WB4101 | α1A | 0.45 | [3H]-Prazosin | Rat Cerebral Cortex |
| WB4101 | α1B | 1.8 | [3H]-Prazosin | Rat Cerebral Cortex |
| WB4101 | α1D | 0.8 | [3H]-Prazosin | Rat Cerebral Cortex |
| Phendioxan | α1 | 1.2 | [3H]-Prazosin | Rat Cerebral Cortex |
Table 2: In Vitro Antagonist Potencies of Benzodioxan Derivatives
| Compound | Preparation | Agonist | pA2 |
| Piperoxan | Rat Vas Deferens | Norepinephrine | 6.4 |
| WB4101 | Rat Vas Deferens | Norepinephrine | 8.9 |
| Doxazosin | Rat Aorta | Norepinephrine | 8.2 |
Key Experimental Protocols
The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of benzodioxin compounds.
Histamine-Induced Bronchospasm in Guinea Pigs (ca. 1930s)
This in vivo assay was crucial for the initial discovery of the antihistaminic properties of piperoxan.
Objective: To assess the ability of a test compound to protect against histamine-induced bronchoconstriction.
Animals: Male guinea pigs (300-400 g).
Procedure:
-
A baseline respiratory pattern is recorded for each animal.
-
The test compound (e.g., piperoxan) is administered via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
After a predetermined time, the guinea pig is placed in a closed chamber.
-
An aerosol of a histamine solution (e.g., 0.1-0.5% histamine dihydrochloride) is introduced into the chamber.
-
The time until the onset of respiratory distress (dyspnea, convulsions) is recorded.
-
A control group of animals receives a vehicle injection instead of the test compound.
-
The protective effect of the test compound is determined by the prolongation of the time to the onset of respiratory distress compared to the control group.
Isolated Organ Bath Assay for α-Adrenergic Antagonism
This in vitro method allows for the quantitative assessment of the antagonist potency of a compound on smooth muscle contraction.
Objective: To determine the pA2 value of a test compound, which represents its antagonist potency at a specific receptor.
Tissue Preparation:
-
A male rat is euthanized, and the vas deferens is carefully dissected and placed in a petri dish containing Krebs-Henseleit solution.
-
The tissue is cleaned of adhering fat and connective tissue.
-
A segment of the vas deferens is mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
Procedure:
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated by adding increasing concentrations of the agonist to the organ bath.
-
The tissue is washed repeatedly to remove the agonist and allowed to return to baseline.
-
The test compound (antagonist) is added to the organ bath at a fixed concentration and allowed to incubate for a specific period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The rightward shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.[8]
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.[1][9]
Objective: To measure the affinity of a test compound for α-adrenergic receptors.
Membrane Preparation:
-
A specific tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer.
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing Key Processes
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by benzodioxin-containing drugs.
Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of doxazosin.
Caption: Inhibition of glucosylceramide synthase by eliglustat in Gaucher disease.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel benzodioxan derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Phentolamine Mesylate used for? [synapse.patsnap.com]
- 5. Phentolamine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preliminary Cytotoxicity Screening of Novel Thiazole Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel thiazole amines, a class of heterocyclic compounds that have garnered significant interest in anticancer drug discovery. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including the ability to induce apoptosis and inhibit critical signaling pathways in cancer cells. This document outlines the core methodologies for assessing their cytotoxic potential, presents data in a structured format for comparative analysis, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action.
Introduction to Thiazole Amines in Cancer Research
Thiazole and its derivatives are recognized for their diverse biological activities, including antiproliferative and anticancer properties.[1][2][3] Novel thiazole amines are continuously being synthesized and evaluated for their potential to selectively target and kill cancer cells while exhibiting lower toxicity to normal cells.[4] Preliminary cytotoxicity screening is the crucial first step in identifying promising lead compounds for further development. This process typically involves in vitro assays to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various novel thiazole amine derivatives against a panel of human cancer cell lines, as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
Table 1: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines [5]
| Compound | MCF-7 (Breast) | HepG2 (Liver) |
| 4a | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Table 2: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast Cancer Cell Line MDA-MB-231 [6][7]
| Compound | IC50 (µM) |
| 4b (4-chlorophenylthiazolyl) | 3.52 |
| 4c (4-bromophenylthiazolyl) | 4.89 |
| 4d (3-nitrophenylthiazolyl) | 1.21 |
| Sorafenib (Reference) | 1.18 |
Table 3: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Colorectal and Hepatocellular Carcinoma Cell Lines [8]
| Compound | HCT-116 (Colorectal) | HepG-2 (Hepatocellular) | MCF-7 (Breast) |
| 6g | 12 | 7 | 4 |
| 11c | 7 | 4 | 3 |
| Doxorubicin (Standard) | 2.84 | 3.12 | 2.96 |
Experimental Protocols
Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Treat the cells with various concentrations of the novel thiazole amine compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11] Incubate for 1.5 to 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of LDH released from damaged cells into the culture medium.[14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15][16]
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction solution (containing INT, a tetrazolium salt) to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.[14][15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][14]
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as in the MTT protocol.[17]
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[13][17]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product at a wavelength between 450 and 500 nm.[13]
-
Data Analysis: Calculate cell viability relative to control cells to determine the IC50 value.
Visualizing Experimental and Logical Relationships
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide visualizations created using the DOT language.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening novel compounds for anticancer activity involves a series of sequential steps from initial compound synthesis to in vitro and potentially in vivo testing.
Signaling Pathways Implicated in Thiazole Amine Cytotoxicity
Many thiazole derivatives exert their cytotoxic effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival and is often dysregulated in cancer.[1][6] Thiazole derivatives have been identified as inhibitors of this pathway.[2][5]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19] Some thiazole compounds have been shown to inhibit VEGFR-2 signaling.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including thiazole derivatives, function by inducing apoptosis in cancer cells.[20][21][22] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
Conclusion
The preliminary cytotoxicity screening of novel thiazole amines is a fundamental component of modern anticancer drug discovery. The methodologies and data presented in this guide provide a framework for researchers to effectively evaluate the potential of these promising compounds. By employing standardized assays, carefully analyzing quantitative data, and understanding the underlying molecular mechanisms, the scientific community can accelerate the identification and development of the next generation of thiazole-based cancer therapeutics. Further investigations into the structure-activity relationships and in vivo efficacy of lead compounds identified through these screening processes are warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. ascopubs.org [ascopubs.org]
- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Characterization of C11H10N2O2S: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of organic compounds with the molecular formula C11H10N2O2S. Due to the vast number of possible isomers for this formula, this document establishes a framework for analysis using a representative theoretical isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole . While experimental data for this specific molecule is not aggregated here, this guide presents the expected spectroscopic data based on analogous structures and foundational principles. It details the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers with the necessary information to identify, characterize, and elucidate the structure of novel compounds with this molecular formula.
Introduction to Spectroscopic Characterization
In the field of drug discovery and development, the unambiguous determination of a molecule's structure is of paramount importance. Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms, functional groups present, and the overall molecular weight. This guide focuses on three primary spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the carbon-hydrogen framework of a molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
The combination of these techniques allows for a comprehensive and confident assignment of a chemical structure.
Spectroscopic Data for a Representative Isomer: 2-((4-methoxyphenyl)sulfonamido)thiazole
The following tables summarize the expected spectroscopic data for the representative isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole. These values are predicted based on known chemical shift ranges, characteristic IR absorption frequencies, and common mass spectrometry fragmentation patterns for related structures.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -SO₂-NH - |
| ~7.8 | Doublet | 2H | Aromatic H (ortho to SO₂) |
| ~7.3 | Doublet | 1H | Thiazole H |
| ~7.0 | Doublet | 2H | Aromatic H (ortho to OCH₃) |
| ~6.9 | Doublet | 1H | Thiazole H |
| ~3.8 | Singlet | 3H | -O-CH₃ |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Thiazole C -NH |
| ~162 | Aromatic C -OCH₃ |
| ~142 | Thiazole C =CH |
| ~133 | Aromatic C -SO₂ |
| ~129 | Aromatic C H (ortho to SO₂) |
| ~118 | Thiazole C H |
| ~114 | Aromatic C H (ortho to OCH₃) |
| ~55 | -O-C H₃ |
Solvent: DMSO-d₆
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H stretch (sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1490 | Medium | Aromatic C=C stretch |
| ~1540 | Strong | C=N stretch (thiazole ring) |
| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~690 | Strong | C-S stretch[1] |
Sample Preparation: KBr pellet
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 270.03 | [M]⁺ (Molecular Ion) |
| 206 | [M - SO₂]⁺ |
| 155 | [CH₃O-C₆H₄-SO₂]⁺ |
| 108 | [CH₃O-C₆H₄]⁺ |
| 92 | [C₆H₄O]⁺ |
| 84 | [Thiazole-NH₂]⁺ |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.[2]
-
If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is common to simplify the spectrum.
-
Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with a pestle in an agate mortar.[3]
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[3]
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[4]
-
Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[5]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via a liquid chromatograph (LC) for separation and purification.
-
Electrospray ionization (ESI) is a common "soft" ionization technique for LC-MS that often keeps the molecule intact, showing a prominent protonated molecular ion [M+H]⁺.
-
For fragmentation data (MS/MS), the molecular ion is selected and fragmented in a collision cell to produce daughter ions, which are then analyzed. This helps in elucidating the structure.[6]
-
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. jchr.org [jchr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Potential Therapeutic Avenues of the 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine Scaffold: A Technical Overview for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic molecule that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs, the 2-aminothiazole and the 1,4-benzodioxan rings, are present in numerous biologically active molecules. This technical guide consolidates the existing research on derivatives of this scaffold, highlighting its potential in the development of novel therapeutic agents. The focus will be on the identified biological targets of these derivatives, providing a basis for future drug discovery and development efforts.
Core Compound Profile
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight | Primary Role |
| This compound | C1=CC2=C(C=C1C3=CSC(=N3)N)OCCO2 | 105362-06-9[1] | C₁₁H₁₀N₂O₂S | 234.28 g/mol | Synthetic Intermediate[2] |
Potential Therapeutic Targets of Derivatives
Derivatives synthesized from the this compound scaffold have shown inhibitory activity against several key enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders.
α-Glucosidase Inhibition
Certain sulfonamide derivatives of the core compound have been identified as potent inhibitors of α-glucosidase.[3][4] This enzyme is a key player in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus.
Quantitative Data for Derivative Activity
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Sulfonamide Derivatives | α-Glucosidase | Varies by substitution | [3][4] |
Acetylcholinesterase (AChE) Inhibition
The same family of sulfonamide derivatives has also demonstrated inhibitory effects on acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the cholinergic nervous system, and its inhibitors are used in the symptomatic treatment of Alzheimer's disease.
Quantitative Data for Derivative Activity
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Sulfonamide Derivatives | Acetylcholinesterase (AChE) | Varies by substitution | [3][4] |
Experimental Protocols
The following are generalized experimental protocols for assessing the inhibitory activity of compounds derived from the this compound scaffold.
In Vitro α-Glucosidase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Acarbose is typically used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a solution of acetylcholinesterase (from electric eel or human erythrocytes) in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution at various concentrations.
-
Add the AChE solution and DTNB solution to each well and incubate at room temperature.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is proportional to the enzyme activity.
-
Donepezil or galantamine can be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Workflows
Potential Signaling Pathway Intervention
The inhibition of α-glucosidase and acetylcholinesterase by derivatives of the core scaffold suggests potential intervention in the following pathways:
Caption: Potential intervention points of derivatives in metabolic and neuronal pathways.
Synthetic Workflow for Derivatives
The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from the core compound.
Caption: General synthetic and screening workflow for bioactive derivatives.
Logical Relationships
The therapeutic potential of the this compound scaffold is logically derived from the activities of its derivatives.
Caption: Logical flow from the core scaffold to potential therapeutic applications.
Conclusion
The this compound core structure represents a promising starting point for the design and synthesis of novel therapeutic agents. Although the compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against clinically relevant enzymes such as α-glucosidase and acetylcholinesterase. This suggests that the scaffold holds considerable potential for the development of drugs targeting type 2 diabetes and neurodegenerative disorders like Alzheimer's disease. Further exploration of the structure-activity relationships of a wider range of derivatives is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. Future research should also aim to elucidate the precise molecular interactions between these compounds and their biological targets to guide the rational design of more potent and selective inhibitors.
References
Methodological & Application
Synthesis Protocol for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is accomplished through a three-step process: Friedel-Crafts acylation to prepare the ketone intermediate, subsequent α-bromination, and a final Hantzsch thiazole cyclization.
Key Data Summary
The following table summarizes the key intermediates and the final product of the synthesis, along with their molecular properties and expected yields.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | ![]() | C₁₀H₁₀O₃ | 178.18 | ~70-80% |
| 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | ![]() | C₁₀H₉BrO₃ | 257.08 | ~50-60% |
| This compound | ![]() | C₁₁H₁₀N₂O₂S | 234.28 | ~75-85% |
Synthesis Workflow
The overall synthetic pathway is illustrated below.
References
Application Notes and Protocols: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural framework, combining the 1,4-benzodioxan and 2-aminothiazole moieties, provides a versatile platform for the design of molecules with potential therapeutic efficacy. The 1,4-benzodioxan ring is a recognized pharmacophore in various biologically active compounds, while the thiazole ring is a core component of numerous approved drugs, including several with anticancer properties. This document provides an overview of the potential applications of this compound in cancer research, outlines relevant experimental protocols, and summarizes the activity of structurally related compounds.
Potential Applications in Oncology
While specific anticancer activity data for this compound is not extensively reported in publicly available literature, the core structural motifs are present in numerous compounds with demonstrated anticancer properties. Research on analogous structures suggests that this compound could be a valuable tool for:
-
Lead Compound for Kinase Inhibitors: The 2-aminothiazole core is a common feature in various kinase inhibitors. Derivatives of this compound could be synthesized and screened for inhibitory activity against key oncogenic kinases.
-
Investigation of Angiogenesis Inhibition: Structurally related molecules have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.
-
Probing the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Thiazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism of action for the title compound.
-
Development of Novel Cytotoxic Agents: The unique combination of the benzodioxan and thiazole rings may confer cytotoxic properties against various cancer cell lines.
Quantitative Data for Structurally Related Compounds
Table 1: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-pyrimidine analog 13b | Colo-205 | 0.12 ± 0.038 | BenchChem |
| Thiazole derivative CP1 | HCT-116 | 4.7 µg/ml | BenchChem |
| Thiazole-coumarin hybrid 6a | HCT-116 | 4.27 ± 0.21 | BenchChem |
| 2,4-disubstituted thiazole derivative 7c | HCT-116 | 6.44 ± 0.3 | BenchChem |
| 2,4-disubstituted thiazole derivative 9a | HCT-116 | 5.29 ± 0.3 | BenchChem |
| Thiazolyl-pyrazoline derivative 10b | MCF-7 | 4.2 | BenchChem |
| Thiazolyl-pyrazoline derivative 10d | MCF-7 | 2.9 | BenchChem |
| Thiophenyl thiazolyl-pyridine hybrid 8e | MCF-7 | 0.302 | BenchChem |
| Diphyllin thiazole derivative 5d | HepG2 | 0.3 | BenchChem |
| Diphyllin thiazole derivative 5e | HepG2 | 0.4 | BenchChem |
| 2,4-dioxothiazolidine derivative 22 | HepG2 | 2.04 ± 0.06 | BenchChem |
| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | HepG2 | 7.26 ± 0.44 | BenchChem |
Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | VEGFR-2 IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl)thiazole-4[5H]-one (4c) | 0.15 | MDPI |
| Sorafenib (Reference Drug) | 0.059 | MDPI |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: General workflow for anticancer evaluation. Caption: General workflow for anticancer evaluation.
References
Application Notes and Protocols for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, hereafter referred to as Compound X, is a novel synthetic molecule featuring a 2-aminothiazole scaffold. This structural motif is prevalent in a variety of biologically active compounds, including numerous approved and investigational protein kinase inhibitors. The presence of the dihydro-benzodioxin moiety suggests potential for specific interactions within the ATP-binding pocket of certain kinases. These application notes provide a hypothetical framework and detailed protocols for the initial biochemical and cellular characterization of Compound X as a potential inhibitor of a receptor tyrosine kinase (RTK), herein designated as "Kinase X," which is implicated in oncogenic signaling.
Hypothetical Target: Kinase X
For the purpose of these protocols, we will hypothesize that Compound X is an inhibitor of "Kinase X," a receptor tyrosine kinase that is overexpressed in certain cancer types. Upon ligand binding, Kinase X dimerizes and autophosphorylates, initiating a downstream signaling cascade involving the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival.
Data Presentation
The following tables summarize hypothetical quantitative data for the biological activity of Compound X.
Table 1: In Vitro Kinase Inhibition Profile of Compound X
| Kinase Target | IC50 (nM) | Assay Method |
| Kinase X | 75 | ADP-Glo™ Assay |
| Kinase Y (related) | 1,200 | ADP-Glo™ Assay |
| Kinase Z (unrelated) | >10,000 | ADP-Glo™ Assay |
Table 2: Cellular Activity of Compound X in Cancer Cell Line Overexpressing Kinase X
| Cell Line | Assay Type | EC50 (µM) |
| Cancer Cell Line A (Kinase X dependent) | Cell Viability (MTT) | 0.5 |
| Normal Cell Line B (low Kinase X expression) | Cell Viability (MTT) | >50 |
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of Compound X.
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the IC50 value of Compound X against Kinase X by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: Workflow for the in vitro biochemical kinase assay.
Materials:
-
Compound X
-
Recombinant active Kinase X
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.
-
-
Reaction Setup (per well):
-
In a 384-well plate, add 1 µL of diluted Compound X or DMSO (for positive and negative controls).
-
Add 5 µL of a 2X kinase/substrate mixture (containing Kinase X and its peptide substrate in kinase buffer).
-
Mix gently and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a 2X ATP solution (prepared in kinase buffer at a concentration close to the Km of Kinase X).
-
Mix the plate and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the EC50 of Compound X on a cancer cell line dependent on Kinase X signaling.
Workflow Diagram:
Caption: Workflow for the cell-based viability (MTT) assay.
Materials:
-
Cancer Cell Line A (overexpressing Kinase X)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X (or DMSO for vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percent viability versus the logarithm of the Compound X concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
These application notes provide a framework for the initial characterization of this compound (Compound X) as a hypothetical kinase inhibitor. The provided protocols for in vitro and cell-based assays are standard methods for evaluating the potency and cellular efficacy of such compounds. Successful execution of these experiments would provide crucial data to guide further preclinical development.
Application Notes and Protocols for the Derivatization of the 2-Aminothiazole Core Structure
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its importance is underscored by its presence in a wide array of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The derivatization of the 2-aminothiazole core, particularly at the exocyclic amino group and the C5 position, is a critical strategy in drug discovery for modulating potency, selectivity, pharmacokinetic properties, and for the exploration of structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for several common and effective methods for derivatizing the 2-aminothiazole core structure.
Key Derivatization Strategies
The primary sites for derivatization on the 2-aminothiazole ring are the exocyclic 2-amino group and the C5 position. Common derivatization reactions include acylation, sulfonylation, urea and Schiff base formation at the amino group, and arylation at the C5 position.
Data Presentation: Comparative Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization strategies for the 2-aminothiazole core, offering a comparative overview of reaction conditions and yields.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained | [1] |
| Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2] | |
| 3-(Furan-2-yl)propanoic acid, 2-amino-5-bromothiazole | Not specified | Not specified | Not specified | [2][3] | |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [1] |
| 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | [1] | |
| 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 75 | [1] | |
| Urea Formation | Phenyl isocyanate, 2-amino-4-(2-pyridyl)thiazole | Not specified | Not specified | Not specified | [2] |
| Schiff Base Formation | Benzaldehyde, 2-aminothiazole | Ethanol | Room Temperature, 30 min | Good | [1][2] |
| N-Arylation | Aryl bromides, 2-aminothiazole derivatives, Pd catalyst | Not specified | Not specified | Broad substrate scope | [4][5] |
| C5-Arylation | Aryl bromides, N-protected 2-aminothiazole | Not specified | Not specified | Good | [6] |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key derivatization reactions of the 2-aminothiazole core.
Acylation of the 2-Amino Group
Acylation of the exocyclic amino group is a fundamental derivatization to introduce a variety of substituents.
Protocol: Synthesis of N-(thiazol-2-yl)acetamide
-
Materials: 2-aminothiazole, acetyl chloride, dry acetone.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.
-
Slowly add acetyl chloride (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold acetone, and dried under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine as a Pharmaceutical Intermediate in the Synthesis of Putative GSK-3β Inhibitors
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry. Its structure combines the biologically significant 2-aminothiazole core with a 1,4-benzodioxin moiety. The 2-aminothiazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anticancer drugs.[1] This intermediate is particularly valuable for synthesizing targeted inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous pathologies including neurodegenerative diseases, bipolar disorder, and diabetes.[2][3]
GSK-3β is a critical regulatory enzyme in various cellular signaling pathways, such as the Wnt and PI3K/Akt pathways.[2][4][5] Its aberrant activity is linked to disease progression, making it a high-interest target for drug development. This document provides detailed protocols and data for the application of this compound as an intermediate in the synthesis of a putative urea-based GSK-3β inhibitor.
Application: Synthesis of a Urea-Based GSK-3β Inhibitor
A primary application of this intermediate is in the synthesis of N-substituted urea derivatives. The 2-amino group of the thiazole ring readily reacts with isocyanates to form a stable urea linkage. This reaction provides a straightforward method to generate libraries of compounds for screening against therapeutic targets like GSK-3β. The resulting urea moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, a common feature of many GSK-3β inhibitors.
Experimental Workflow
The synthesis involves a one-step nucleophilic addition reaction between the 2-aminothiazole intermediate and a selected aryl isocyanate.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 1,3-substituted urea derivatives from 2-aminothiazoles.[4]
Title: Synthesis of 1-(4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl)-3-(m-tolyl)urea
Materials:
-
This compound
-
m-Tolyl isocyanate
-
Dimethylformamide (DMFA), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) equipment
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMFA, approx. 10 mL) and stir the mixture on a magnetic stirrer until the starting material is fully dissolved.
-
To this solution, add m-tolyl isocyanate (1.0 eq) dropwise.
-
Add anhydrous potassium carbonate (K₂CO₃, approx. 1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 5:1 Benzene:Methanol mobile phase) until the starting amine spot is no longer visible.
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approx. 50-100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
-
Dry the purified product to a constant weight and characterize by ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Data Presentation
The following tables summarize typical reaction parameters and expected analytical data based on analogous syntheses.
Table 1: Reaction Parameters & Yield
| Parameter | Value / Condition | Reference |
|---|---|---|
| Reactant 1 | This compound | - |
| Reactant 2 | m-Tolyl isocyanate | [4] |
| Solvent | Dimethylformamide (DMFA) | [4] |
| Catalyst | Potassium Carbonate (K₂CO₃) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 60-70% (estimated) |[4] |
Table 2: Key Analytical Data for a Representative Product
| Analysis | Expected Characteristic Signals |
|---|---|
| ¹H-NMR | Signals for benzodioxin protons, thiazole proton, aromatic protons from the tolyl group, methyl singlet, and two distinct NH signals for the urea linkage. |
| ¹³C-NMR | Signal for the urea carbonyl (>150 ppm), and distinct signals for all aromatic and aliphatic carbons. |
| IR (cm⁻¹) | N-H stretching (~3100-3300), C=O stretching for urea (~1680), C=N stretching (~1610), and C-S stretching (~700). |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the final product. |
Target Pathway: GSK-3 Signaling
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated through inhibition by upstream signals.[6] Two of the most well-characterized pathways that inhibit GSK-3 are the Insulin/PI3K/Akt pathway and the Wnt signaling pathway.
-
Insulin/PI3K/Akt Pathway: Upon insulin or growth factor stimulation, the kinase Akt is activated. Akt then phosphorylates GSK-3β at the Ser9 residue, which creates a pseudo-substrate that folds into the enzyme's active site, leading to its inhibition.[2][4] This inhibition allows for the dephosphorylation and activation of its substrates, such as glycogen synthase.
-
Wnt Pathway: In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[2][6] When Wnt binds to its receptor, this complex is disrupted, GSK-3β is inhibited, and β-catenin accumulates, translocating to the nucleus to activate target gene transcription.[2]
The synthesized urea-based inhibitors are designed to be ATP-competitive, binding to the kinase domain and preventing the phosphorylation of GSK-3β substrates, thereby mimicking the natural inhibitory pathways.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ppublishing.org [ppublishing.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED 2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES [ppublishing.org]
Application Notes and Protocols for Enzyme Inhibition Studies with Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse interactions with biological targets, making it a common core in a wide array of pharmacologically active compounds. Thiazole derivatives have demonstrated significant inhibitory activity against various enzyme classes, including kinases, carbonic anhydrases, and acetylcholinesterase, rendering them promising candidates for the development of novel therapeutics for a range of diseases, including cancer, glaucoma, and Alzheimer's disease.
These application notes provide a comprehensive overview of the experimental setup for studying the inhibitory effects of thiazole compounds on various enzymes. Detailed protocols for essential in vitro and cell-based assays are provided to guide researchers in characterizing the potency and mechanism of action of these inhibitors.
Part 1: In Vitro Enzyme Inhibition Assays
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[1] It is a crucial parameter for evaluating the potency of an inhibitor. A common method for determining the IC50 is through spectrophotometric or fluorometric enzyme assays.
This protocol provides a general framework for determining the IC50 of a thiazole compound against a target enzyme using a spectrophotometric assay.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Thiazole inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the thiazole inhibitor from the stock solution in assay buffer. A 2-fold or half-log serial dilution is common.
-
Prepare the substrate solution at a concentration at or near its Michaelis-Menten constant (Km) in assay buffer.
-
Prepare the enzyme solution at a concentration that yields a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Thiazole inhibitor dilution (or DMSO for the uninhibited control)
-
Enzyme solution
-
-
Include a "no enzyme" control (assay buffer and substrate only) to measure background absorbance.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (multiple readings over a set time period).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (V₀ with inhibitor / V₀ without inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for IC50 determination using a spectrophotometric enzyme assay.
Determination of Inhibition Constant (Ki) and Mechanism of Action
The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 as it is independent of substrate concentration.[2] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
This protocol describes how to determine the Ki of a thiazole inhibitor.
Procedure:
-
Perform a series of enzyme kinetic experiments as described for IC50 determination, but for each fixed concentration of the inhibitor, vary the concentration of the substrate.
-
Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which varies depending on the mechanism of inhibition.[2] For competitive inhibition, the equation is: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Part 2: Cell-Based Assays
Cell-based assays are essential for evaluating the effect of thiazole inhibitors in a more physiologically relevant context.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Thiazole inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Cells treated with thiazole inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest treated and control cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Results Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a thiazole inhibitor.
Materials:
-
Cells treated with thiazole inhibitor
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
Part 3: Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.
Table 1: Inhibitory Activity of Thiazole Compounds against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | CDK9 | 640 - 2010 | [4] |
| 2 | GSK-3β | 0.29 ± 0.01 | [4] |
| 3 | PI3K | 2.33 | [4] |
| 4 | JAK2 | 17.64 ± 1.68 | [5] |
| 5 | EGFR-TK | - | [5] |
Table 2: Inhibitory Activity of Thiazole Compounds against Carbonic Anhydrase
| Compound ID | Target Isoform | IC50 (µM) | Reference |
| 6 | hCA I | 39.38 - 198.04 | [6][7] |
| 7 | hCA II | 39.16 - 86.64 | [6][7] |
| 8 | Bovine CA-II | 14.68 | [8] |
Table 3: Inhibitory Activity of Thiazole Compounds against Acetylcholinesterase (AChE)
| Compound ID | IC50 (nM) | Reference |
| 9 | 28 ± 1 | [9][10] |
| 10 | 71 ± 14 | [11] |
| 11 | 103.24 | [12] |
Table 4: Inhibitory Activity of Thiazole Compounds against Aromatase
| Compound ID | IC50 (µg/mL) | Reference |
| 12 | 3.36 - 6.09 | [13][14] |
| 13 | - |
Part 4: Signaling Pathway Visualization
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the broader biological effects of thiazole inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole compounds.
B-Raf/MEK/ERK Signaling Pathway
The B-Raf/MEK/ERK pathway (also known as the MAPK pathway) is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Mutations in B-Raf are common in various cancers.
Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of thiazole compounds.
Carbonic Anhydrase Inhibition Mechanism
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors, such as certain thiazole-containing sulfonamides, typically bind to the zinc ion in the enzyme's active site, preventing the binding of substrate.
Caption: Mechanism of carbonic anhydrase inhibition by thiazole compounds.
References
- 1. courses.edx.org [courses.edx.org]
- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole and a dihydro-benzodioxin moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry and have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. Notably, the thiazole ring is a key structural component in a number of approved drugs and clinical candidates, many of which function as kinase inhibitors. Given this background, the following protocols are designed to provide a framework for the initial in vitro cellular characterization of this compound, with a focus on assessing its potential as an anticancer agent. These protocols detail methods for evaluating cytotoxicity, induction of apoptosis, and effects on a key cancer-related signaling pathway.
Compound Information
| Compound Name | This compound |
| Synonyms | 6-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1,4-benzodioxin |
| CAS Number | 105362-06-9[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂S[1] |
| Molecular Weight | 234.28 g/mol |
| Structure | |
| Image of the chemical structure of this compound |
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |
| A549 | Lung Carcinoma | 22.5 ± 3.5 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.8 |
| PC-3 | Prostate Cancer | 35.2 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Compound | 15 | 25.7 ± 3.1 | 10.2 ± 1.8 |
| Compound | 30 | 45.3 ± 4.2 | 22.8 ± 2.5 |
MCF-7 cells were treated for 48 hours. Apoptosis was assessed by Annexin V/Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
General Cell Culture
Cell Lines:
-
MCF-7 (ATCC® HTB-22™) - Human breast adenocarcinoma
-
A549 (ATCC® CCL-185™) - Human lung carcinoma
-
HCT116 (ATCC® CCL-247™) - Human colorectal carcinoma
-
PC-3 (ATCC® CRL-1435™) - Human prostate adenocarcinoma
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be passaged upon reaching 70-80% confluency.
Preparation of Compound Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Protein Expression/Phosphorylation
This protocol is for detecting changes in the expression or phosphorylation status of specific proteins in a signaling pathway. As many thiazole derivatives act as kinase inhibitors, this protocol is exemplified by assessing the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK/ERK pathway.
Materials:
-
6-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
Visualizations
Caption: Experimental workflow for the in vitro evaluation of the compound.
Caption: A hypothetical signaling pathway potentially targeted by the compound.
Caption: Decision-making workflow for compound screening.
References
application of similar compounds in agrochemical formulation
An essential aspect of modern agriculture involves the strategic use of agrochemical formulations to protect crops and ensure high yields.[1] The effectiveness of a pesticide's active ingredient (AI) is significantly influenced by its formulation, which includes various "similar compounds" or inert ingredients.[2][3] These compounds are not pesticidally active themselves but are crucial for improving the storage, handling, application, and overall efficacy of the AI.[3][4]
Recent advancements have focused on developing sophisticated formulations, such as controlled-release formulations (CRFs), which optimize the delivery of AIs over time.[5][6] CRFs enhance the retention and efficacy of the active ingredient, reduce the required frequency and quantity of applications, and minimize environmental risks like soil and water contamination.[5][7] This is achieved by encapsulating the AI within carrier materials like polymers, clays, or nanoparticles.[6][8] The selection of appropriate adjuvants—substances that enhance the AI's performance—is also critical for maximizing effectiveness.[1][9]
This document provides detailed application notes and protocols for researchers and scientists involved in the development of agrochemical formulations, with a focus on the integration and testing of similar compounds to optimize product performance.
Part 1: Key Components in Modern Agrochemical Formulations
The performance of an agrochemical formulation is highly dependent on its constituent components. Beyond the active ingredient, formulations contain a variety of adjuvants and carriers that serve specific functions.[2][10] Adjuvants are broadly categorized as activator adjuvants, which directly improve the pesticide's activity (e.g., surfactants, oils), and utility adjuvants or special purpose adjuvants, which modify the physical properties of the spray solution (e.g., buffering agents, drift control agents).[1][9]
Table 1: Classification and Function of Common Adjuvants
| Adjuvant Class | Sub-Type | Primary Function(s) | Examples |
| Activator Adjuvants | Surfactants (Surface Active Agents) | Reduce surface tension of spray droplets, improving wetting, spreading, and penetration of the AI on leaf surfaces.[11][12] | Non-ionic surfactants (NIS), crop oil concentrates (COC), methylated seed oils (MSO), organo-silicones.[11] |
| Oils | Increase absorption and decrease the evaporation rate of the spray, allowing more time for the AI to penetrate the leaf.[1][12] | Crop oils, crop oil concentrates (COC), vegetable oil concentrates.[1] | |
| Nitrogen-Based Fertilizers | Can enhance herbicide uptake, particularly for certain types of weeds.[9] | Ammonium sulfate (AMS), urea ammonium nitrate (UAN). | |
| Utility Adjuvants | Buffering Agents | Adjust and stabilize the pH of the spray solution to prevent the degradation of pH-sensitive AIs.[1] | Citric acids, phosphate buffers. |
| Drift Control Agents | Increase the viscosity of the spray solution to produce larger droplets, minimizing off-target drift.[1][13] | Polyacrylamide, guar gum. | |
| Antifoaming Agents | Prevent the formation of foam in the spray tank during mixing, which can cause application inaccuracies.[10][13] | Silicone-based polymers. |
Part 2: Formulation Development and Characterization Workflow
The development of a new agrochemical formulation is a systematic process that begins with laboratory-based trials and progresses through greenhouse and field testing to ensure physical, chemical, and biological performance.[14]
Caption: Workflow for agrochemical formulation development.
Protocol 2.1: Preparation of a Controlled-Release Herbicide Formulation
This protocol describes the preparation of a controlled-release herbicide formulation using an alginate-kaolin matrix, designed to reduce the release rate of the active ingredient.[5]
Materials and Equipment:
-
Active Ingredient (e.g., Butachlor herbicide)
-
Sodium Alginate
-
Kaolin Clay
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
-
Buchner Funnel and Filter Paper
-
Drying Oven
Procedure:
-
Prepare Alginate Solution: Dissolve 2g of sodium alginate in 100 mL of deionized water by stirring with a magnetic stirrer until a homogeneous solution is formed.
-
Incorporate AI and Kaolin:
-
To the alginate solution, add the desired amount of the active ingredient (e.g., 1g Butachlor). Stir until evenly dispersed.
-
Slowly add 5g of kaolin clay to the mixture while continuing to stir. Ensure the kaolin is fully suspended to form a homogeneous slurry. Kaolin's porous structure enhances loading efficiency.[5]
-
-
Formulation of Beads:
-
Prepare a 2% (w/v) calcium chloride solution in a separate beaker.
-
Allow the formed beads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking of the alginate.
-
-
Washing and Drying:
-
Collect the beads by vacuum filtration using a Buchner funnel.
-
Wash the collected beads three times with deionized water to remove any unreacted CaCl₂.
-
Dry the beads in an oven at 45°C for 24 hours or until a constant weight is achieved.
-
-
Storage: Store the dried, controlled-release formulation in a sealed container in a cool, dry place away from direct sunlight.
Part 3: Protocols for Physicochemical Property Testing
The physical and chemical characteristics of a formulation are critical for its stability, handling, and application.[10][15] Testing these properties ensures the product meets quality standards and performs as expected.[16]
Table 2: Key Physicochemical Tests for Agrochemical Formulations
| Test | Purpose | Key Parameters Measured | Formulation Type |
| Emulsion Stability | To assess the ability of an emulsifiable concentrate (EC) to remain stable when diluted with water.[10] | Creaming, sedimentation, or oil separation over time. | EC, EW, SE |
| Suspensibility | To determine the amount of active ingredient that remains suspended in water after a specified time.[10] | Percentage of suspended material. | WP, WG, SC |
| Wettability | To measure the time it takes for a solid formulation to become completely wetted when mixed with water.[10] | Time (in seconds) to wet out. | WP, WDG, SP |
| Persistent Foaming | To measure the volume of foam generated after mixing and its stability over time.[10] | Foam volume (mL) after 1 minute. | All liquid types |
| Viscosity | To ensure the formulation can be easily poured, mixed, and sprayed.[17] | Viscosity (in cP or mPa·s). | EC, SC, SL |
| Particle Size Analysis | To ensure uniform application and optimal absorption of the active ingredient.[17] | Particle size distribution (d50, d90). | SC, WP, G, DF |
Protocol 3.1: Emulsion Stability Test
This protocol is used to evaluate the stability of emulsifiable concentrate (EC) formulations upon dilution.
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Using a pipette, add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in a water bath at 30°C and let it stand undisturbed.
-
Record the volume of any free oil or cream that separates at the top or sediment at the bottom after 30 minutes, 1 hour, and 2 hours. A stable formulation will show minimal to no separation.
Protocol 3.2: Wettability Test for Solid Formulations
This protocol determines the time required for a wettable powder (WP) or water-dispersible granule (WDG) to become fully hydrated.
Procedure:
-
Add 100 mL of standard hard water to a 250 mL beaker.
-
Weigh out 5g of the solid formulation.
-
Drop the sample from a height of approximately 4 cm onto the surface of the water.
-
Start a stopwatch immediately.
-
Stop the stopwatch when the sample is completely submerged and wetted.
-
Record the time in seconds. A good formulation typically wets in under 1 minute.
Part 4: Efficacy Evaluation and Decision Making
After laboratory characterization, candidate formulations must be tested for their biological efficacy against the target pest and for any potential phytotoxicity to the crop.[14] This is typically first conducted in a controlled greenhouse environment.
Caption: Decision-making process for efficacy trials.
Protocol 4.1: Greenhouse Efficacy Trial for a New Herbicide Formulation
This protocol provides a general method for assessing the performance of a new herbicide formulation compared to a standard commercial product and an untreated control.
Procedure:
-
Plant Propagation: Grow the target weed species and the relevant crop species in separate pots under controlled greenhouse conditions (e.g., 25°C, 16:8h light:dark cycle) until they reach the appropriate growth stage for application (e.g., 3-4 leaf stage).
-
Treatment Preparation: Prepare spray solutions of the new formulation at several application rates (e.g., 0.5x, 1x, and 2x the expected field rate). Also prepare solutions for a commercial standard herbicide and a water-only (untreated) control.
-
Experimental Design: Arrange the pots in a randomized complete block design with at least four replicates for each treatment group. This minimizes the effects of environmental variations within the greenhouse.
-
Application: Apply the treatments using a calibrated track sprayer to ensure uniform coverage. The sprayer should be calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Evaluation:
-
At set intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess weed control and crop phytotoxicity.
-
Weed control is typically rated on a scale of 0% (no effect) to 100% (complete death of the plant).
-
Crop injury (phytotoxicity) is rated on a scale of 0% (no injury) to 100% (plant death), noting symptoms like stunting, chlorosis, or necrosis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the new formulation, the standard product, and the untreated control. The goal is to identify a formulation that provides high weed control with minimal crop damage.[14]
References
- 1. Understand Agricultural Adjuvants & It's Classifications | UPL [upl-ltd.com]
- 2. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 5. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Translating controlled release systems from biomedicine to agriculture [frontiersin.org]
- 9. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 10. labcorp.com [labcorp.com]
- 11. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 12. brewerint.com [brewerint.com]
- 13. Adjuvants in Pesticides [npic.orst.edu]
- 14. Process of Testing & Trialing a New Agricultural Chemical Formulation [cjbappliedtechnologies.com]
- 15. journalijar.com [journalijar.com]
- 16. researchgate.net [researchgate.net]
- 17. Phys chem properties – Tephra Bioscience [tephra.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, a key intermediate in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for preparing this compound?
The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, with thiourea.
Q2: What are the key starting materials for this synthesis?
The essential starting materials are:
-
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: This is the α-haloketone component.
-
Thiourea: This provides the 2-amino-1,3-thiazole core.
-
A suitable solvent: Typically a polar protic solvent like ethanol or methanol is used.
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q4: What are the typical physical properties of the final product?
This compound is typically an off-white crystalline solid with a melting point in the range of 168-174 °C.[1] Its molecular formula is C₁₁H₁₀N₂O₂S, and it has a molecular weight of 234.28 g/mol .[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure Starting Materials: Purity of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one and thiourea is critical. | - Ensure the α-haloketone is free of starting material (1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one) and di-brominated byproducts. - Use freshly recrystallized or high-purity thiourea. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or form degradation products at excessively high temperatures. | - Monitor the reaction progress by Thin Layer Chromatography (TLC). - If the reaction is sluggish, gradually increase the temperature (e.g., from room temperature to reflux). - Avoid unnecessarily high temperatures to minimize side reactions. | |
| 3. Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield. | - Polar protic solvents like ethanol or methanol are generally effective. - Consider screening other solvents such as isopropanol or acetonitrile if yields are low. | |
| Formation of Multiple Products (Side Reactions) | 1. Dimerization or Polymerization of the α-haloketone: This can occur under basic conditions or upon prolonged heating. | - Add the α-haloketone slowly to the solution of thiourea. - Maintain a moderate reaction temperature. |
| 2. Formation of Pseudothiohydantoin: This can be a side product in Hantzsch synthesis. | - Careful control of reaction pH can sometimes minimize this. Acidic conditions may favor the desired product in some cases. | |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the work-up solvent: The product may not precipitate completely upon addition of water or base. | - Cool the reaction mixture on an ice bath to promote precipitation. - If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
| 2. Presence of unreacted starting materials or byproducts: These can co-precipitate with the product, leading to low purity. | - Wash the crude product thoroughly with water and a non-polar solvent like hexane to remove impurities. - Recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is highly recommended for purification. |
Data Presentation
Table 1: Typical Reaction Conditions and Reported Yields for Hantzsch Synthesis of 2-Aminothiazole Derivatives
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2 | 85-95 | General Literature |
| 2-Chloro-1-phenylethanone | Thiourea | Methanol | 60 | 4 | 80-90 | General Literature |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 3 | 88 | General Literature |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | Reflux | 2.5 | 92 | General Literature |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Precursor)
-
Materials: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
-
Protocol 2: Synthesis of this compound
-
Materials: 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) to ethanol.
-
Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Troubleshooting Solubility Issues with Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, ensuring the reliable solubility of thiazole-based compounds is a critical step in generating accurate and reproducible experimental data. This guide provides practical troubleshooting advice and answers to frequently asked questions to address common solubility challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with thiazole-based compounds in a question-and-answer format.
Issue 1: My thiazole compound, dissolved in a DMSO stock, precipitates when diluted into an aqueous buffer or cell culture medium.
-
Question: I prepared a clear stock solution of my thiazole compound in 100% DMSO. However, upon dilution into my aqueous assay buffer (e.g., PBS), a precipitate immediately forms. Why is this happening and how can I resolve it?
-
Answer: This common phenomenon is known as "precipitation upon dilution" or "crashing out." While your compound is soluble in a strong organic solvent like DMSO, its solubility in the aqueous environment of your assay is significantly lower. The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the aqueous medium and precipitate out of solution.
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to minimize solvent-induced artifacts, while still maintaining the compound's solubility.
-
Use a Co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from precipitating.
-
Lower Stock Concentration: Reducing the concentration of your initial DMSO stock solution can help prevent the final concentration in the aqueous buffer from exceeding the solubility limit.
-
Issue 2: The measured biological activity of my thiazole compound is inconsistent between experiments.
-
Question: I am observing significant variability in my biological assay results, even when using the same stock solution. What could be the underlying cause?
-
Answer: Inconsistent biological activity can often be traced back to underlying solubility and stability issues.
Possible Causes and Solutions:
-
Micro-precipitation: Your compound may be forming microscopic precipitates that are not visible to the naked eye. This reduces the effective concentration of the compound in solution, leading to variable results.
-
Action: Visually inspect your assay plates under a microscope to check for any signs of precipitation.
-
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on the pH of the solution. Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.
-
Action: Ensure meticulous preparation of all buffers and verify the pH of the final assay solution.
-
-
Compound Instability: Some thiazole compounds may be unstable in certain solvents or under specific experimental conditions, leading to degradation over time and altered biological activity.
-
Action: If instability in DMSO is suspected, consider alternative solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay. For long-term storage, consider preparing fresh solutions for each experiment or storing aliquots at -80°C.
-
-
Issue 3: I am unable to dissolve my thiazole compound in common organic solvents, even at low concentrations.
-
Question: My newly synthesized thiazole derivative will not dissolve in DMSO or ethanol, even with the aid of heating and sonication. What are my alternative options?
-
Answer: When standard organic solvents are ineffective, more advanced solubilization techniques may be necessary.
Solutions:
-
Alternative Solvents: Test other polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive towards plastics and biological systems.
-
Advanced Formulation Strategies: If simple solvent changes are unsuccessful, consider employing formulation techniques designed to enhance aqueous solubility. These are discussed in more detail in the FAQs and Experimental Protocols sections and include:
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic thiazole compound within a cyclodextrin molecule can significantly improve its aqueous solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are many thiazole-based compounds poorly soluble in aqueous solutions?
A1: The low aqueous solubility of many thiazole derivatives is often attributed to their chemical structure. The thiazole ring itself is a heterocyclic aromatic compound, and the presence of various substituents, particularly nonpolar or aromatic groups, can increase the lipophilicity and crystal lattice energy of the molecule, making it difficult for water molecules to solvate it effectively.
Q2: How does pH affect the solubility of thiazole compounds?
A2: The solubility of thiazole derivatives containing ionizable functional groups (acidic or basic moieties) is often pH-dependent.
-
Basic Thiazoles: Thiazoles with basic nitrogen atoms will become protonated and more soluble in acidic conditions (lower pH).
-
Acidic Thiazoles: Thiazoles with acidic functional groups (e.g., carboxylic acids, phenols) will become deprotonated and more soluble in basic conditions (higher pH). The extent of this effect is determined by the pKa of the ionizable group.
Q3: What are cyclodextrins and how do they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble, hydrophobic molecules, like many thiazole derivatives, within their central cavity. This forms an "inclusion complex" where the hydrophobic compound is shielded from the aqueous environment, leading to a significant increase in its apparent water solubility.
Q4: What is a solid dispersion and how does it work?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). By dispersing the drug at a molecular level within the carrier, the crystalline structure of the drug is disrupted, leading to an amorphous state. This amorphous form has a higher energy state and is more readily dissolved in aqueous media compared to the stable crystalline form, thereby improving the dissolution rate and apparent solubility.
Data Presentation: Solubility of Thiazole-Based Compounds
The following tables provide quantitative data on the solubility of selected thiazole-containing drugs in various solvents and the impact of different solubility enhancement techniques.
Table 1: Solubility of Selected Thiazole-Based Drugs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Meloxicam | DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Polyethylene Glycol 400 (PEG 400) | 7 mg/mL | ||
| Ethanol | Same as Propylene Glycol | ||
| Propylene Glycol (PG) | Same as Ethanol | ||
| Water | Lower than Ethanol and PG | ||
| Phosphate Buffer (pH 7.4) | Higher than Water | ||
| Dasatinib | DMSO | ~14.3 mg/mL | |
| Dimethylformamide (DMF) | 25 mg/mL | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Water | Very poorly soluble (~10 µM) | ||
| Ethanol | 3.4 mg/mL | ||
| Ritonavir | DMSO | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | ||
| Ethanol | ~5 mg/mL | ||
| 1:2 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | ||
| Methanol | Freely soluble | ||
| Isopropanol | Soluble | ||
| Sulfathiazole | Water | ~600 µg/mL | |
| Ethanol | 4.13 ± 0.15 mg/mL | ||
| Acetone | 12.29 ± 0.88 mg/mL |
Table 2: pH-Dependent Solubility of Dasatinib
| pH | Solubility | Reference |
| 2.6 | 18.4 mg/mL | |
| 4.28 | 0.205 mg/mL | |
| 6.99 | <0.001 mg/mL |
Table 3: Enhancement of Thiazole Compound Solubility
| Compound | Enhancement Technique | Result | Fold Increase | Reference |
| Sulfathiazole | Solid Dispersion (Eutectic Mixture) | >1200 µg/mL in Water | >2x | |
| Meloxicam | 40:60 PEG 400:Phosphate Buffer | 12 mg/mL | - |
Experimental Protocols
1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
-
Materials:
-
Thiazole compound
-
Purified water or buffer of desired pH
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of the thiazole compound to a vial containing a known volume of the aqueous medium. The solid should be in a fine powder form to maximize surface area.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved compound.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved thiazole compound using a validated analytical method.
-
2. Protocol for Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
This method is a simple and effective way to prepare inclusion complexes.
-
Materials:
-
Thiazole compound
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water or ethanol-water mixture
-
Vacuum oven or desiccator
-
-
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of the water or ethanol-water mixture to form a paste.
-
Slowly add the thiazole compound to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
The resulting paste is then dried in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a uniform powder.
-
3. Protocol for Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
This is a common method for preparing solid dispersions in a laboratory setting.
-
Materials:
-
Thiazole compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the compound and the carrier.
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve the thiazole compound and the hydrophilic carrier in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Continue the evaporation until a thin, dry film or solid mass is formed.
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Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
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The resulting solid can be scraped, pulverized, and sieved to obtain a fine powder.
-
Visualizations
Caption: A flowchart for troubleshooting common solubility issues with thiazole compounds.
Caption: How cyclodextrins encapsulate hydrophobic thiazoles to enhance solubility.
Caption: A general workflow for selecting and evaluating solubility enhancement techniques.
Technical Support Center: Optimizing Aminothiazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3] Modified one-pot versions of the Hantzsch synthesis, where the α-haloketone is generated in situ from a ketone and a halogen source, are also prevalent to improve efficiency and reduce costs.[4]
Q2: My Hantzsch synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in Hantzsch synthesis can stem from several factors, including suboptimal reaction conditions, impure starting materials, incorrect stoichiometry, and the formation of side products.[5] To improve the yield, consider the following optimizations:
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Temperature: The reaction often requires heating to proceed efficiently. A systematic increase in temperature can help identify the optimal condition for your specific substrates.[5]
-
Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like dimethyl sulfoxide (DMSO) or even aqueous media have been shown to be effective under certain conditions.[4][6][7]
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Catalyst: The use of a catalyst can significantly enhance yields and shorten reaction times.[5] Various catalysts, from simple bases to complex nanosystems, have been successfully employed.[8]
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Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[4][5]
Q3: What are the common side products in aminothiazole synthesis and how can I minimize them?
A3: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[5] The stability of reactants and intermediates also influences the prevalence of side reactions.[5] Careful control of pH and temperature can help minimize the formation of these byproducts. In some cases, purification methods like recrystallization or column chromatography are necessary to isolate the desired 2-aminothiazole.[9][10]
Q4: Are there greener or more sustainable methods for aminothiazole synthesis?
A4: Yes, significant research has focused on developing more environmentally benign methods. These include:
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The use of reusable, magnetically separable nanocatalysts.[4]
-
Employing silica-supported catalysts that can be easily filtered and reused.[11]
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Utilizing aqueous media as the solvent, which is a safer and more sustainable alternative to many organic solvents.[7][12]
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The application of microwave irradiation or ultrasonic assistance to reduce reaction times and energy consumption.[5][6][9]
-
Replacing toxic halogenating agents like iodine with safer alternatives such as trichloroisocyanuric acid (TCCA).[4]
Q5: How can I purify the final 2-aminothiazole product?
A5: Purification of 2-aminothiazoles can sometimes be challenging due to their properties.[9][13] Common purification techniques include:
-
Recrystallization: This is a widely used method, often employing solvent systems like ethanol/water or ethyl acetate/hexane.[10]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be effective.[9]
-
Neutralization and Filtration: The Hantzsch synthesis product is often poorly soluble in water and can be precipitated by neutralizing the reaction mixture, followed by filtration.[1] For instance, adding a 10% sodium bicarbonate solution to neutralize the mixture can cause the product to precipitate.[4]
-
Bisulfite Adduct Formation: A method for purifying 2-aminothiazole involves forming a bisulfite addition product, which can be isolated and then decomposed to yield the pure compound.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Inappropriate solvent. 5. Catalyst inefficiency or absence. | 1. Check the purity of α-haloketone and thiourea. α-haloketones can be unstable. 2. Gradually increase the reaction temperature. Many Hantzsch syntheses require reflux conditions.[5] 3. Monitor the reaction by TLC to ensure it has gone to completion. 4. Screen different solvents. Ethanol is a common starting point, but greener alternatives like water or PEG-400 can also be effective.[15] 5. Introduce a suitable catalyst. Options range from basic catalysts like NEt₃ to solid-supported acids.[8][11] |
| Multiple Products Observed on TLC | 1. Formation of isomeric byproducts (e.g., 2-iminothiazolines).[5] 2. Decomposition of starting materials or product. 3. Presence of impurities in starting materials. | 1. Adjust the pH of the reaction mixture; side reactions are more common under acidic conditions.[5] 2. Consider lowering the reaction temperature or shortening the reaction time once the starting material is consumed. 3. Purify starting materials before the reaction. 4. Employ column chromatography for purification of the crude product.[9] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product is an oil or low-melting solid. 3. Presence of persistent impurities. | 1. After neutralization, try to precipitate the product by adding a non-solvent (e.g., ice-cold water).[9] 2. If recrystallization fails, attempt purification by column chromatography. 3. For 2-aminothiazole itself, consider purification via the bisulfite adduct method.[14] |
| Inconsistent Yields | 1. Moisture sensitivity of reagents. 2. Variability in heating or stirring. 3. Stoichiometry of reactants is not precise. | 1. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere. 2. Ensure consistent heating and efficient stirring for homogenous reaction conditions. 3. Accurately measure all reactants. A slight excess of thiourea is sometimes used.[16] |
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on aminothiazole synthesis, highlighting the impact of different catalysts and reaction conditions.
Table 1: Comparison of Catalytic Systems for 2-Aminothiazole Synthesis
| Catalyst | Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ [4] | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[4] |
| Silica Supported Tungstosilisic Acid [11] | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound.[11] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temp | 45 min | High | Green, mild conditions, uses a natural extract. |
| Triethylamine (NEt₃) [8][17] | Acetophenone, Thiourea, Iodine, EtOH, Reflux | Not Specified | High | Inexpensive homogeneous catalyst, mild conditions, easy work-up.[8][17] |
| Montmorillonite-K10 [6] | Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C | Not Specified | High | Cost-effective, renewable clay catalyst.[6] |
Table 2: Optimization of Reaction Parameters for a One-Pot Synthesis *
| Entry | Catalyst Loading (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | EtOH | 80 | 5 | 0 |
| 2 | 0.002 | EtOH | 80 | 4 | 45 |
| 3 | 0.005 | EtOH | 80 | 3 | 68 |
| 4 | 0.01 | EtOH | 80 | 2 | 96 |
| 5 | 0.015 | EtOH | 80 | 2 | 96 |
| 6 | 0.01 | EtOH | 25 | 10 | 30 |
| 7 | 0.01 | EtOH | 50 | 6 | 75 |
| 8 | 0.01 | CH₃CN | 80 | 2.5 | 90 |
| 9 | 0.01 | H₂O | 80 | 3 | 82 |
| 10 | 0.01 | Toluene | 80 | 4 | 55 |
*Data adapted from a study on a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles from acetophenone, thiourea, and TCCA.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Synthesis of 2-Aminothiazoles using a Magnetic Nanocatalyst [4]
-
In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).
-
Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by TLC.
-
Once the formation of the intermediate is complete, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction progress by TLC.
-
Upon completion, separate the nanocatalyst from the solution using an external magnet.
-
Neutralize the mixture by adding a 10% sodium bicarbonate solution.
-
Filter the resulting solid product, wash it with water, and dry to obtain the pure 2-aminothiazole derivative.
Protocol 2: Hantzsch Synthesis using α-Bromoacetophenone and Thiourea [1]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.
Visualizations
Caption: A generalized workflow for optimizing aminothiazole synthesis.
Caption: A decision tree for troubleshooting low yields in aminothiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 14. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
common side reactions in the synthesis of benzodioxin derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1,4-benzodioxin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,4-benzodioxin ring, and what are its primary limitations?
A1: The most prevalent method is a variation of the Williamson ether synthesis, which involves the reaction of a catechol (or a substituted catechol) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[1] This reaction proceeds via a double intramolecular SN2 reaction. The primary limitations include competing side reactions such as elimination (E2) and undesired C-alkylation of the electron-rich catechol ring.[2][3]
Q2: What are the main side products I should be aware of during the synthesis of 1,4-benzodioxin derivatives?
A2: The primary side products include:
-
Polymeric materials: Catechol is prone to oxidation and polymerization under basic conditions, leading to insoluble, tar-like substances.
-
Mono-etherified intermediates: Incomplete cyclization can result in the formation of 2-(2-haloethoxy)phenol.
-
C-alkylated byproducts: The alkylating agent may react with the carbon atoms of the catechol ring instead of the hydroxyl groups, a reaction that is influenced by the choice of solvent.[2]
-
Elimination products: If using a di-substituted dihaloalkane, elimination reactions can compete with the desired substitution, leading to alkene byproducts.[3]
Q3: How does the choice of base and solvent affect the reaction outcome?
A3: The base and solvent are critical for maximizing the yield of the desired benzodioxin.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl groups without promoting excessive polymerization.[4] Stronger bases like sodium hydride (NaH) can be used but may increase the rate of side reactions if not carefully controlled.[5]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are highly recommended.[2][4] These solvents effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which favors the desired O-alkylation (SN2 reaction) over C-alkylation.[2] Protic solvents like water or ethanol can shield the phenoxide oxygen through hydrogen bonding, making C-alkylation more likely.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete deprotonation of catechol.2. Deactivation of the alkylating agent.3. Steric hindrance.[3] | 1. Ensure the base is of good quality, dry, and used in sufficient molar excess (at least 2 equivalents).2. Use a more reactive dihaloalkane (e.g., 1,2-dibromoethane over 1,2-dichloroethane). Consider adding a catalytic amount of sodium iodide to promote in-situ halogen exchange.3. If using substituted catechols or dihaloalkanes, steric hindrance may be unavoidable. Increase reaction time and/or temperature, but monitor for decomposition. |
| Formation of a Dark, Tarry, Insoluble Material | 1. Oxidation of catechol.2. Polymerization of catechol or intermediates. | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.2. Add the base portion-wise to control the exotherm and concentration of reactive species. Ensure the temperature does not exceed the recommended level. |
| Isolation of a Mono-etherified Intermediate | 1. Insufficient reaction time or temperature.2. Insufficient amount of base. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Ensure at least two equivalents of base are used to deprotonate both phenolic hydroxyls for the second ring-closing step. |
| Presence of Unexpected Isomers (C-Alkylation) | 1. Use of an inappropriate (protic) solvent. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetone to favor O-alkylation.[2] |
Data on Reaction Parameters
The following table summarizes the influence of key experimental parameters on the distribution of products during the synthesis of 1,4-benzodioxin.
| Parameter | Condition | Effect on 1,4-Benzodioxin Yield | Effect on Side Product Formation |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Minimizes C-alkylation. |
| Protic (Ethanol, Water) | Low | Promotes C-alkylation.[2] | |
| Base | Moderate (K₂CO₃, Na₂CO₃) | Good to High | Lower risk of polymerization compared to strong bases. |
| Strong (NaH, KH) | Potentially High | Increased risk of polymerization and other side reactions if not well-controlled.[5] | |
| Atmosphere | Inert (N₂, Ar) | High | Minimizes oxidative polymerization of catechol. |
| Air | Low to Moderate | Increased formation of tarry byproducts. | |
| Temperature | Moderate (e.g., 80-120 °C) | Optimal | Balances reaction rate and stability of reactants. |
| Too High (>150 °C) | Decreased | Promotes decomposition and polymerization. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic route to 1,4-benzodioxin and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | The compound is highly soluble in the elution solvent. | Start with a less polar solvent system (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| The compound is adsorbing too strongly to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small percentage of a more polar solvent like methanol to the elution mixture. | |
| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Try co-evaporation with a solvent in which the product is sparingly soluble, such as n-hexane, to induce precipitation. If this fails, re-purify using column chromatography. |
| The compound may exist as a different polymorphic form. | Attempt recrystallization from various solvents to obtain a crystalline solid. | |
| Discolored Product (Yellow or Brown) | Oxidation of the amine group or presence of colored impurities. | Recrystallize the product. Consider adding a small amount of activated charcoal during recrystallization to remove colored impurities. |
| Multiple Spots on TLC After Purification | Incomplete separation of closely related impurities. | Optimize the column chromatography conditions. A shallower solvent gradient or a longer column may be necessary for better separation. |
| Decomposition of the product on the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the elution solvent to prevent the degradation of the acid-sensitive amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Column chromatography using silica gel is a highly effective method for the initial purification of the crude product. This is typically followed by recrystallization to obtain a highly pure, crystalline solid.
Q2: What are some suitable solvent systems for the column chromatography of this compound?
A2: A good starting point for a solvent system is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For example, one might start with 9:1 hexane:ethyl acetate and gradually move to 1:1 or even pure ethyl acetate depending on the polarity of the impurities.
Q3: What is a recommended solvent for the recrystallization of this compound?
A3: Based on protocols for similar 2-aminothiazole derivatives, ethanol or n-hexane are good starting points for recrystallization. The choice of solvent will depend on the specific impurities present. It is advisable to test solubility in a range of solvents on a small scale first.
Q4: My purified product has a melting point of 168-174 °C. Is this within the expected range?
A4: Yes, the reported melting point for this compound is in the range of 168-174 °C.[1] A sharp melting point within this range is a good indicator of purity.
Q5: How can I identify potential impurities in my sample?
A5: Common impurities may include unreacted starting materials such as the corresponding α-haloketone and thiourea, as well as side products from the synthesis. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can be used to identify and quantify impurities.
Data Presentation
The following table provides illustrative data on the effectiveness of different purification strategies. Note: This data is for demonstrative purposes and may not reflect actual experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Column Chromatography (Hexane/Ethyl Acetate) | 75 | 95 | 80 | Off-white powder |
| Recrystallization (Ethanol) | 95 | 99 | 90 | White crystalline solid |
| Recrystallization (n-Hexane) | 95 | 98.5 | 85 | Off-white crystalline solid |
| Sequential Purification (Column followed by Ethanol Recrystallization) | 75 | >99.5 | 72 | White crystalline solid |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
Prepare the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound to achieve high purity.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or n-hexane).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
Technical Support Center: Stability and Degradation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for solutions of this compound?
A1: For general short-term use, solutions should be prepared fresh. For longer-term storage, it is recommended to store solutions at low temperatures (-20°C to -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred to minimize hydrolysis. The stability of the compound in a specific solvent system should be experimentally verified.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound in solution are:
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pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Exposure to UV or even ambient light can induce photodegradation. Thiazole-containing compounds with aryl substituents have been shown to be susceptible to photo-oxygenation.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: Are there any known degradation products for this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the structure. Degradation is likely to involve the thiazole ring and the dihydro-benzodioxin moiety. Possible degradation reactions include hydrolysis of the amine group, oxidation of the sulfur atom in the thiazole ring, and cleavage of the benzodioxin ring.
Q4: How can I monitor the stability of my solution?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to quantify the parent compound and detect the formation of any degradation products over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results. | Degradation of the compound in the stock or working solution. | 1. Prepare a fresh solution and repeat the experiment.2. Analyze the solution using a stability-indicating method (e.g., HPLC) to check for degradation products.3. Review solution preparation and storage procedures. Ensure protection from light and storage at an appropriate temperature. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.2. Use mass spectrometry (LC-MS) to obtain mass information about the new peaks to aid in their identification.3. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify the solubility of the compound in the chosen solvent system.2. Consider using a different solvent or a co-solvent system.3. Filter the solution before use to remove any precipitate. |
Data Presentation: Forced Degradation Study (Hypothetical Data)
The following table summarizes hypothetical results from a forced degradation study on this compound. These values are for illustrative purposes and actual results may vary.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Major Degradants (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 25% | 3 |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | 20% | 2 |
| Thermal | - | 48 h | 80°C | 10% | 1 |
| Photolytic | UV light (254 nm) | 24 h | Room Temp | 30% | 4 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the number and relative abundance of the degradation products.
-
If possible, use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the degradation of the compound.
References
Technical Support Center: Overcoming Resistance in Cancer Cell Lines with Thiazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with thiazole derivatives to overcome resistance in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with thiazole derivatives.
| Issue | Potential Cause | Troubleshooting Step |
| Inconsistent IC50 values for a thiazole derivative in a resistant cell line. | 1. Cell Line Instability: Resistant cell lines can sometimes revert or develop further resistance over time. 2. Compound Instability: The thiazole derivative may be unstable in the cell culture medium or may precipitate out of solution.[1] 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the results of viability assays.[2] | 1. Cell Line Authentication: Regularly authenticate your resistant cell line to ensure its phenotype is consistent. If possible, return to an earlier, validated frozen stock. 2. Fresh Compound Dilutions: Prepare fresh dilutions of the thiazole derivative from a stock solution for each experiment. Visually inspect for any precipitation after dilution into the medium.[3] Consider testing the compound's stability in the medium over the time course of your experiment. 3. Standardize Seeding Protocol: Use a precise method for cell counting and seeding to ensure uniformity across all wells and plates. |
| High cytotoxicity of the thiazole derivative in a non-cancerous (control) cell line. | 1. High Compound Concentration: The concentration used may be toxic to all cell types. 2. Off-Target Effects: The thiazole derivative may have unintended biological targets, leading to general cytotoxicity.[4] | 1. Dose-Response Curve: Perform a dose-response experiment on both the cancer and control cell lines to determine the therapeutic window. 2. Target Engagement Assays: If the intended target of the thiazole derivative is known, perform an assay to confirm that the compound is engaging its target at the concentrations used. |
| No significant reversal of resistance is observed with the thiazole derivative. | 1. Inappropriate Resistance Model: The mechanism of resistance in the chosen cell line may not be susceptible to the action of the specific thiazole derivative. 2. Suboptimal Compound Concentration: The concentration of the thiazole derivative may be too low to have a significant effect. 3. Incorrect Combination Strategy: The timing and ratio of the thiazole derivative and the chemotherapeutic agent may not be optimal. | 1. Characterize Resistance Mechanism: Ensure the resistance mechanism of your cell line (e.g., overexpression of a specific ABC transporter, altered signaling pathway) is a valid target for your thiazole derivative. 2. Dose-Matrix Experiment: Perform a dose-matrix (checkerboard) assay with varying concentrations of both the thiazole derivative and the chemotherapeutic agent to identify synergistic concentrations. 3. Sequential vs. Co-treatment: Test different treatment schedules, such as pre-treating with the thiazole derivative before adding the chemotherapeutic agent. |
| Unexpected changes in cell morphology or growth after treatment. | 1. Solvent Toxicity: The solvent used to dissolve the thiazole derivative (e.g., DMSO) may be affecting the cells at the final concentration used. 2. Off-Target Effects: The compound may be affecting cellular pathways unrelated to its intended target.[4] | 1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to assess the effect of the solvent alone.[3] 2. Phenotypic Screening: Perform additional assays to investigate the cellular effects of the compound, such as cell cycle analysis or apoptosis assays. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right resistant cancer cell line model for my experiments?
A1: The choice of a resistant cell line is critical and should be guided by your research question.[5][6]
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Mechanism of Resistance: If you are studying a specific resistance mechanism, such as the overexpression of the ABCB1 transporter, you should choose a cell line where this is the well-characterized primary resistance mechanism.
-
Tumor Type: Select a cell line derived from the cancer type you are interested in (e.g., breast cancer, lung cancer).
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Parental Cell Line: It is crucial to use the parental, drug-sensitive cell line as a control to accurately quantify the level of resistance and the effect of your thiazole derivative.[7]
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Establishment of Resistance: Understand how the resistance was established (e.g., continuous exposure to increasing drug concentrations or genetic engineering). This can influence the resistance phenotype.[3]
Q2: My thiazole derivative is not very soluble in aqueous solutions. How can I prepare it for cell culture experiments?
A2: Poor solubility is a common issue with small molecule inhibitors.[6]
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Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Working Dilutions: For your experiments, dilute the stock solution in your cell culture medium. It is important to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
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Precipitation: After diluting in the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to try a lower concentration or use a different formulation strategy.[3]
Q3: What are some common off-target effects of thiazole derivatives that I should be aware of?
A3: Thiazole-containing compounds can sometimes exhibit off-target effects.[4]
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Reactivity: Some thiazole derivatives can be reactive and non-specifically interact with cellular components.[8]
-
Assay Interference: They may interfere with certain assay readouts, such as fluorescence or absorbance.[2]
-
Broad-Spectrum Cytotoxicity: A lack of selectivity between cancerous and non-cancerous cells can be an indication of off-target effects.[4]
Q4: How can I determine if my thiazole derivative is inducing apoptosis or another form of cell death?
A4: It is important to characterize the mode of cell death induced by your compound.
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[3]
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Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can confirm the induction of apoptosis.
-
Cell Cycle Analysis: Some compounds may induce cell cycle arrest, which can be assessed by flow cytometry after staining with a DNA-binding dye like propidium iodide.[9][10]
Data Presentation: Efficacy of Thiazole Derivatives
The following tables summarize the cytotoxic activity and resistance-reversing effects of selected thiazole derivatives in various cancer cell lines.
Table 1: Cytotoxic Activity of Thiazole Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [9] |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [9] |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [9] |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| Compound 5b | A549 (Lung) | 0.97 ± 0.13 | [2] |
| Compound 8 | MCF-7 (Breast) | 3.36 µg/ml | [9] |
| Compound 7a | MCF-7 (Breast) | 4.75 µg/ml | [9] |
| Thiazole-thiophene 4b | MCF-7 (Breast) | 10.2 ± 0.8 | [11] |
| Thiazole-thiophene 13a | MCF-7 (Breast) | 11.5 ± 0.7 | [11] |
Table 2: Reversal of Chemotherapy Resistance by Thiazole Derivatives
| Thiazole Derivative | Resistant Cell Line | Chemotherapeutic | Effect | Mechanism of Action | Reference |
| TTT-28 | ABCB1-overexpressing cells | Paclitaxel | Reverses resistance | Inhibits ABCB1 efflux activity | [3] |
| N-aryl-2,4-bithiazole-2-amine 77 | A549/Taxol (Lung) | Paclitaxel | Reverses resistance | Inhibits AKT/ERK1/2 and FAK/SRC pathways | [12] |
| Thiazole-triazole hybrid 6d | A549 (Lung) | Cisplatin | Sensitizes cells to cisplatin | MMP-9 inhibition and T-type calcium channel blocking | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
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Resistant and parental cancer cell lines
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Complete cell culture medium
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Thiazole derivative stock solution (in DMSO)
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96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.[3]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Resistant and parental cancer cell lines
-
Thiazole derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole derivative at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.
Materials:
-
Resistant and parental cancer cell lines
-
Thiazole derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membrane
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (total and phosphorylated forms of target proteins)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the thiazole derivative, then wash with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
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Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole derivatives.
References
- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 6. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer drug resistance: an update and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
challenges in scaling up the production of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.[3][4]
Q2: What are the typical starting materials for the synthesis of this compound via the Hantzsch synthesis?
The key precursors are:
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2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: This is the α-haloketone component.
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Thiourea: This provides the 2-amino-thiazole core.
Q3: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up the Hantzsch synthesis for this compound, critical parameters to monitor and control include:
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Temperature: The reaction often requires heating, and maintaining a consistent temperature is crucial for reaction rate and minimizing side products.[5]
-
Reaction Time: Adequate time must be allowed for the reaction to proceed to completion.
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Solvent Selection: The choice of solvent can significantly impact reaction yield and purity.
-
Stoichiometry of Reactants: Precise control of the molar ratios of the α-haloketone and thiourea is important. An excess of one reagent may be used to drive the reaction to completion but can complicate purification.[4]
Q4: Are there any known safety concerns associated with the synthesis?
Yes, α-haloketones, such as 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate reaction temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. The Hantzsch synthesis often requires heating to proceed efficiently.[5] |
| Incorrect solvent. | Screen a range of polar protic and aprotic solvents (e.g., ethanol, isopropanol, acetonitrile, DMF) to find the optimal medium for your reaction. | |
| Poor quality of starting materials. | Ensure the purity of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one and thiourea using techniques like NMR or melting point analysis. | |
| Formation of Multiple Byproducts | Side reactions due to acidic conditions. | Consider performing the reaction under neutral or slightly basic conditions. The formation of 2-imino-2,3-dihydrothiazoles can occur under acidic conditions.[5] |
| Overheating or prolonged reaction time. | Optimize the reaction temperature and time to favor the formation of the desired product. Monitor the reaction closely by TLC to determine the optimal endpoint. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the reaction mixture. | After neutralization, try precipitating the product by adding the reaction mixture to a larger volume of a more polar solvent like water.[4] |
| Presence of unreacted thiourea. | Unreacted thiourea is often soluble in the reaction solvent and can be removed during filtration of the precipitated product.[4] | |
| Oily product instead of a crystalline solid. | The product may require purification by column chromatography. A solvent system of ethyl acetate/hexane can be a good starting point for elution. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the Hantzsch-type synthesis of the target compound.
Materials:
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2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
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Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 equivalent) in ethanol.
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Add thiourea (1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt of the product until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If not, add the reaction mixture to a beaker of cold deionized water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch-based synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for yield optimization.
References
minimizing impurities in the synthesis of 2-aminothiazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-aminothiazole compounds, with a focus on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole and what are its basic principles?
A1: The most common and classical method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the 2-aminothiazole ring. The reaction is typically high-yielding and relatively simple to perform.
Q2: What are the critical reaction parameters to control for a successful Hantzsch thiazole synthesis?
A2: Key parameters to optimize include the choice of solvent, reaction temperature, and reaction pH. Solvents like ethanol or methanol are commonly used. The temperature can be controlled by heating under reflux. The pH of the reaction medium can significantly influence the reaction pathway and product selectivity.
Q3: Are there more environmentally friendly or "greener" methods available for this synthesis?
A3: Yes, several eco-friendly approaches have been developed. These include solvent-free reaction conditions, the use of water as a solvent, and microwave-assisted synthesis, which often leads to shorter reaction times and improved yields.
Q4: How can I monitor the progress of my reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and running a TLC, you can observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Heating under reflux in a suitable solvent like ethanol is a common starting point. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is typical, using a slight excess of thiourea (e.g., 1.5 equivalents) can sometimes drive the reaction to completion. |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea. If necessary, purify the starting materials by recrystallization or chromatography before use. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Ethanol and methanol are common choices. A solvent screen may be necessary to find the optimal one for your specific substrates. |
Issue 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | Under acidic conditions, the reaction of an α-haloketone with an N-substituted thiourea can lead to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product. Neutralization with a weak base like sodium carbonate is often used during workup. |
| Formation of Hydroxythiazoline Intermediate | A 4-hydroxythiazoline can form as a cyclic intermediate in the Hantzsch reaction. Ensuring complete dehydration to the aromatic thiazole may require optimizing reaction time and temperature. |
| Side Reactions from Reactive Functional Groups | If your starting materials contain other reactive functional groups, they may participate in side reactions. Consider using protecting groups for sensitive functionalities that can be removed after the thiazole ring formation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is soluble in the workup solvent | If the product is water-soluble, extraction with an appropriate organic solvent is necessary. If the product precipitates upon neutralization, vacuum filtration is an effective isolation method. |
| Oily Product Instead of Solid | If the product "oils out" instead of crystallizing, this may be due to impurities. Attempt to purify a small amount by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material. |
| Ineffective Purification by Recrystallization | Finding a suitable recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold. Ethanol and isopropanol are often good starting points for 2-aminothiazole derivatives. If a single solvent is not effective, a co-solvent system (e.g., ethanol/water) can be tested. |
| Poor Separation in Column Chromatography | The choice of eluent is critical. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand to achieve a target Rf value of around 0.3-0.4 for the desired product. |
Quantitative Data on Reaction Optimization
Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. The following table summarizes the impact of different solvents on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Reflux | Low |
| 2 | Ethanol | Reflux | Good |
| 3 | Methanol | Reflux | Good |
| 4 | 1-Butanol | Reflux | Moderate |
| 5 | Ethanol/Water | Reflux | Excellent |
Data synthesized from qualitative descriptions in the literature. Specific yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative procedure for the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the solid to air dry on a watch glass.
Protocol 2: Purification by Column Chromatography
This is a general guideline for the purification of a 2-aminothiazole derivative.
Materials:
-
Crude 2-aminothiazole compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Glass column and other chromatography apparatus
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation of your desired product from impurities (a common target Rf is 0.3-0.4). A gradient of ethyl acetate in hexanes is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.
Protocol 3: Purification by Recrystallization
This protocol outlines the general steps for recrystallization.
Materials:
-
Crude 2-aminothiazole compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your compound when hot but not when cold. Ethanol and isopropanol are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to use the minimum amount necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry completely.
Visualizations
Caption: General workflow for the Hantzsch synthesis and purification of 2-aminothiazole.
Caption: A troubleshooting decision tree for common issues in 2-aminothiazole synthesis.
Validation & Comparative
Thiazole Compounds: A Comparative Guide to In Vivo Validation of In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of three distinct thiazole compounds, each demonstrating a different therapeutic potential: anticancer, anti-inflammatory, and antibacterial. The following sections present quantitative data in structured tables, detailed experimental protocols for key in vivo studies, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the translation from laboratory findings to animal models.
Anticancer Activity: Thiazole-Naphthalene Compound 5b
Compound 5b, a novel thiazole-naphthalene derivative, has demonstrated significant potential as an anticancer agent by inhibiting tubulin polymerization.[1][2] While specific in vivo efficacy studies for compound 5b are not yet published, this section provides its potent in vitro activity and a representative experimental protocol for evaluating such compounds in a xenograft animal model.
Data Presentation
| Parameter | In Vitro Results | In Vivo Model (Representative) |
| Cell Lines | MCF-7 (Breast Cancer), A549 (Lung Cancer)[1] | Human tumor xenograft in immunodeficient mice |
| IC50 (µM) | MCF-7: 0.48 ± 0.03, A549: 0.97 ± 0.13[1] | Not Applicable |
| Mechanism of Action | Tubulin Polymerization Inhibition (IC50 = 3.3 µM)[1] | Inhibition of tumor growth |
| In Vivo Efficacy | Not Applicable | Tumor growth inhibition (%) |
| Toxicity | Low toxicity in normal human embryonic kidney cells (HEK293) (IC50 = 16.37 ± 4.61 µM)[2] | Body weight changes, clinical observations |
Signaling Pathway: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division. Compound 5b acts as a tubulin polymerization inhibitor, binding to the colchicine binding site on β-tublin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1][2]
Experimental Protocol: Xenograft Tumor Model
This protocol describes a representative method for evaluating the in vivo anticancer efficacy of a tubulin polymerization inhibitor like compound 5b.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Culture and Implantation: Human breast cancer cells (MCF-7) are cultured in appropriate media. Once they reach 80-90% confluency, they are harvested and suspended in a serum-free medium. Each mouse is subcutaneously injected with 5 x 10^6 cells in the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored every two days using a caliper. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups. Compound 5b would be administered intravenously or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) every other day. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Anti-inflammatory Activity: Thiazole Compound 6l
Compound 6l, a thiazole derivative, has been identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.
Data Presentation
| Parameter | In Vitro Results | In Vivo Results (Rat Model) |
| Target Enzymes | COX-1, COX-2, 5-LOX | Carrageenan-induced inflammation |
| IC50 (µM) | COX-1: 5.55, COX-2: 0.09, 5-LOX: 0.38 | Not Applicable |
| In Vivo Model | Not Applicable | Carrageenan-induced paw edema in male Wistar rats |
| In Vivo Efficacy | Not Applicable | Significant decrease in paw edema (60.82%) |
| Mechanism of Action | Dual inhibition of COX-2 and 5-LOX | Reduction of PGE2 and LTB4 levels in paw tissue |
Signaling Pathway: COX/LOX Inhibition
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins (via COX) and leukotrienes (via LOX). Compound 6l dually inhibits COX-2 and 5-LOX, thereby reducing the production of these inflammatory molecules.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of compound 6l.
-
Drug Administration: Compound 6l is administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antibacterial Activity: Oxothiazole Derivative 6d
An oxothiazole derivative, compound 6d, has shown promising in vitro activity against Gram-positive bacteria. In vivo studies have focused on its toxicity profile.
Data Presentation
| Parameter | In Vitro Results | In Vivo Results (Mouse Model) |
| Bacterial Strains | Staphylococcus aureus, Streptococcus agalactiae | Not Applicable (Toxicity Study) |
| MIC (µg/mL) | S. aureus: 50-200, S. agalactiae: 25-100[3] | Not Applicable |
| Zone of Inhibition (mm) | S. aureus: 8.9-22.3, S. agalactiae: 16.1-25.6[3] | Not Applicable |
| In Vivo Model | Not Applicable | Toxicity assessment in mice |
| In Vivo Outcome | Not Applicable | Dose-dependent liver toxicity (hepatitis and necrosis)[1][3] |
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Male mice are used for the study.
-
Dose Groups: Animals are divided into a control group and groups receiving different intraperitoneal doses of oxothiazole derivative 6d (e.g., 160 mg/kg, 265 mg/kg, and 350 mg/kg).[1] The control group receives the solvent (DMSO).[1]
-
Observation: Mice are observed for clinical signs of toxicity and mortality over a 72-hour period.[1]
-
Histopathology: At the end of the observation period, the mice are euthanized, and their livers are collected for histopathological examination to assess for lesions and necrosis.[1]
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Benzodioxin and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, form the backbone of a vast number of approved drugs, owing to their ability to present functional groups in precise three-dimensional orientations and engage in diverse interactions with biological targets. Among these, the benzodioxin scaffold has emerged as a versatile and privileged structure, finding application in a range of therapeutic areas. This guide provides a comparative analysis of the benzodioxin scaffold against other prominent heterocyclic systems, namely benzofuran, indole, and quinoline, with a focus on their performance in anticancer and anti-inflammatory applications. The information presented herein is supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Analysis of Biological Activity
A direct head-to-head comparison of the biological activity of different heterocyclic scaffolds is challenging due to variations in experimental conditions across different studies. The following tables present representative half-maximal inhibitory concentration (IC50) values for derivatives of benzodioxin, benzofuran, indole, and quinoline against various cancer cell lines and inflammatory targets. It is crucial to interpret these values with caution, as they are compiled from different sources and are intended to provide a general overview of the potential of each scaffold rather than a direct quantitative comparison.
Anticancer Activity
The data below showcases the cytotoxic potential of various heterocyclic derivatives against a panel of human cancer cell lines.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxin | Titanocene(IV) complex with benzodioxane-6-carboxylate | A2780 (Ovarian) | 44.5 | [1] |
| Benzofuran | Compound 13g | MCF-7 (Breast) | 1.287 | [2] |
| Compound 33d | A-549 (Lung) | 2.74 | [2] | |
| Compound 11e | MCF-7 (Breast) | Potent (not specified) | [2] | |
| Indole | Compound 7 | MCF-7 (Breast) | 3.5 | [3] |
| Compound 9 | SKOV3 (Ovarian) | 8.7 | [3] | |
| Mukonal 24 | SK-BR-3 (Breast) | 7.5 | [4] | |
| Quinoline | Benzo[c]quinoline derivative 5a | SR (Leukemia) | Significant Lethality (17%) | [5] |
| Benzo[c]quinoline derivative 6c | SR (Leukemia) | Significant Lethality (17%) | [5] |
Anti-inflammatory Activity
The following table summarizes the inhibitory activity of heterocyclic derivatives against key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
| Scaffold | Derivative | Target | IC50 (µM) | Reference |
| Benzodioxole | Benzodioxole-Pyrazole Hybrid 26 | COX-1 | >100 | [6] |
| Benzodioxole-Pyrazole Hybrid 26 | COX-2 | 8.2 | [7] | |
| Indole | Indole derivative S3 | COX-2 | Selectively inhibits | [8] |
| Indole derivative S14 | - | 63.69% inhibition | [8] | |
| Quinoline | Quinoline-4-carboxylic acid | - | Appreciable anti-inflammatory affinities | [9] |
| Quinoline-3-carboxylic acid | - | Appreciable anti-inflammatory affinities | [9] |
Physicochemical and ADMET Profiles
The drug-likeness of a compound is significantly influenced by its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While comprehensive experimental ADMET data for a direct comparison is scarce, in silico prediction tools offer valuable insights.
| Property | Benzodioxin Derivatives | Benzofuran Derivatives | Indole Derivatives | Quinoline Derivatives |
| Lipophilicity (LogP) | Generally moderate to high | Generally moderate | Varies widely based on substitution | Varies widely based on substitution |
| Solubility | Generally low in aqueous media | Generally low in aqueous media | Variable | Variable |
| Metabolic Stability | Can undergo oxidation on the aromatic ring and dioxin ring opening | Susceptible to oxidation on the furan and benzene rings | The pyrrole ring is a site of metabolic oxidation | The pyridine and benzene rings are susceptible to metabolism |
| Toxicity | Some chlorinated derivatives are known for their toxicity | Generally considered to have a favorable toxicity profile | Generally well-tolerated | Can exhibit cardiotoxicity and hepatotoxicity depending on the substitution |
Note: This is a generalized summary. The specific properties of any given derivative will depend on its unique substitution pattern.
Signaling Pathways and Mechanisms of Action
The biological effects of these heterocyclic scaffolds are often mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Some heterocyclic compounds have been shown to inhibit this pathway. For instance, a novel quinoline derivative, Q3, has been reported to inhibit the canonical NF-κB pathway by potentially interfering with the DNA-binding activity of the p65/NF-κB transcription factor[10].
Caption: The NF-κB signaling pathway and the inhibitory action of a quinoline derivative.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers. Flavonoids, another class of heterocyclic compounds, have been shown to modulate this pathway. While direct evidence for benzodioxin derivatives is still emerging, the PI3K/Akt pathway represents a potential target for this scaffold.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key assays used to evaluate the anticancer and anti-inflammatory activities of heterocyclic compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: A typical workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), heme, and a suitable buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion
The benzodioxin scaffold holds a significant place in medicinal chemistry, demonstrating a broad range of biological activities. While direct, quantitative comparisons with other heterocyclic scaffolds from single studies are limited, the available data suggests that benzodioxin derivatives possess promising potential, particularly in the development of novel therapeutic agents. The versatility of the benzodioxin core, coupled with the potential for diverse substitutions, allows for the fine-tuning of its physicochemical and pharmacological properties. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of the benzodioxin scaffold in comparison to other privileged heterocyclic systems. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will undoubtedly contribute to the rational design of next-generation therapeutics.
References
- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Disclaimer: This guide presents a hypothetical cross-validation of common analytical methods for the quantification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. Due to the limited availability of published cross-validation studies for this specific compound, this document is intended to serve as a practical template and reference for researchers in drug development and analytical sciences. The experimental protocols and data herein are illustrative and based on established principles of analytical chemistry for similar small molecules.
This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of this compound. The objective is to offer a comprehensive overview of the performance of these methods, supported by hypothetical experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.
Methodology Comparison
The selection of an appropriate analytical method is critical in drug development, ensuring accuracy, precision, and reliability of results. HPLC-UV is a powerful separation technique that provides high specificity and sensitivity, making it a gold standard for the analysis of pharmaceutical compounds in complex matrices. UV-Vis spectrophotometry, while simpler and more accessible, offers a rapid and cost-effective means of quantification for pure substances or simple formulations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and versatile analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is proposed, which is well-suited for the separation of moderately polar organic compounds.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a quantitative analytical technique based on the measurement of light absorption by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of an analyte in a solution is directly proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert law. This method is particularly useful for rapid, routine analysis where high sample throughput is required.
Hypothetical Cross-Validation Data
A hypothetical cross-validation study was designed to compare the performance of the HPLC-UV and UV-Vis spectrophotometry methods for the quantification of this compound. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linear Range (µg/mL) | 0.5 - 50 | 2 - 25 |
| Correlation Coefficient (R²) | 0.9998 | 0.9991 |
| Regression Equation | y = 45872x + 1253 | y = 0.0488x + 0.0015 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| 1 | 99.5 | - |
| 5 | 101.2 | 98.7 |
| 15 | 99.8 | 101.5 |
| 40 | 100.5 | - |
Table 3: Precision
| Parameter | HPLC-UV (% RSD) | UV-Vis Spectrophotometry (% RSD) |
| Intra-day Precision (n=6) | 0.85 | 1.25 |
| Inter-day Precision (n=3 days) | 1.12 | 1.88 |
Table 4: Limits of Detection and Quantification
| Parameter | HPLC-UV (µg/mL) | UV-Vis Spectrophotometry (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.60 |
| Limit of Quantification (LOQ) | 0.50 | 2.00 |
Experimental Protocols
Protocol 1: HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
4. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions and determine the concentration of the analyte from the calibration curve.
Protocol 2: UV-Vis Spectrophotometry Method
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
2. Reagents and Standards:
-
Methanol (Spectroscopic grade).
-
Reference standard of this compound.
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The hypothetical λmax is 280 nm.
4. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 2 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to obtain a concentration within the calibration range.
5. Analysis:
-
Measure the absorbance of the calibration standards at the λmax (280 nm) against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of the analyte from the calibration curve.
Visualized Experimental Workflows
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for UV-Vis Spectrophotometry analysis.
Conclusion
This comparative guide provides a framework for the analytical cross-validation of methods for the quantification of this compound. Based on the hypothetical data, the HPLC-UV method demonstrates superior sensitivity, a wider linear range, and higher precision compared to the UV-Vis spectrophotometry method. Therefore, for research and quality control applications requiring high accuracy and the ability to analyze complex samples, HPLC-UV is the recommended method. However, for routine, high-throughput analysis of pure substances or simple formulations where cost and speed are major considerations, UV-Vis spectrophotometry presents a viable alternative. The choice of method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and accuracy, and available resources.
Unveiling the Potential of Novel Thiazole Inhibitors: A Comparative Performance Analysis
For researchers and professionals in drug discovery, the quest for more effective and selective therapeutic agents is perpetual. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, particularly in oncology. This guide presents a comparative analysis of novel thiazole inhibitors, benchmarking their performance against established alternatives and providing the experimental context necessary for informed research and development decisions.
Quantitative Performance Benchmarks
The efficacy of novel thiazole inhibitors is most clearly demonstrated through quantitative analysis of their inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various thiazole derivatives against key biological targets and cancer cell lines, juxtaposed with the performance of reference compounds.
Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3b | Leukemia HL-60(TB) | Lethal effect (GI > 100%)[1] | - | - |
| 3e | Leukemia RPMI-8226 | Lethal effect (GI > 100%)[1] | - | - |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16[2] | Staurosporine | 6.77 ± 0.41[2] |
| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44[2] | Staurosporine | 8.4 ± 0.51[2] |
| 5c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9[3] | Combretastatin A-4 | - |
| 7a,b | MCF-7 (Breast Cancer) | 6.09 ± 0.44 to 3.36 ± 0.06 µg/ml[4] | Staurosporine | - |
| 8 | MCF-7 (Breast Cancer) | Potent cytotoxic action[4] | Staurosporine | - |
| 37 | HUVEC | 1.1[5] | - | - |
| 43 | HUVEC | 1.5[5] | - | - |
| Compound 3 | MCF-7 (Breast Cancer) | 20.6 ± 0.3 µg/mL[6] | Cisplatin | 35.31 ± 0.51 µg/mL[6] |
Table 2: Enzymatic Inhibitory Activity of Thiazole Derivatives
| Compound ID | Target Enzyme | IC50 | Reference Drug | Reference Drug IC50 |
| 3b | PI3Kα | 0.086 ± 0.005 µM[1] | Alpelisib | Similar to 3b[1] |
| 3b | mTOR | 0.221 ± 0.014 µM[1] | Dactolisib | Weaker than Dactolisib[1] |
| 4c | VEGFR-2 | 0.15 µM[2] | Sorafenib | 0.059 µM[2] |
| 5c | Tubulin Polymerization | 2.95 ± 0.18 µM[3] | Combretastatin A-4 | 2.96 ± 0.18 µM[3] |
| 7c | Tubulin Polymerization | 2.00 ± 0.12 µM[3] | Combretastatin A-4 | 2.96 ± 0.18 µM[3] |
| 9a | Tubulin Polymerization | 2.38 ± 0.14 µM[3] | Combretastatin A-4 | 2.96 ± 0.18 µM[3] |
| 8 | Aromatase | Strong inhibitory effect[4] | - | - |
| 8 | Protein Tyrosine Kinase (PTK) | 9.86 µg/ml[4] | Staurosporine | 8.059 µg/ml[4] |
| 24 | PI3K | 2.33 nM[7] | Alpelisib | 4.96 nM[7] |
| 25 | CDK9 | - | - | - |
| 37 | B-RAF | 0.475 µM[7] | Sorafenib | 2.51 µM[7] |
Key Signaling Pathways and Mechanisms of Action
Novel thiazole inhibitors exert their anticancer effects by modulating various critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth and metabolism, and its aberrant activation is a hallmark of many cancers. Certain thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.[1][8]
Caption: PI3K/mTOR signaling pathway and points of inhibition by dual-targeting thiazole derivatives.
VEGFR-2 Signaling and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Thiazole inhibitors targeting VEGFR-2 can effectively block this process.[2][9]
Caption: VEGFR-2 signaling cascade leading to angiogenesis and its inhibition by thiazole compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel thiazole inhibitors.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for determining the in vitro cytotoxicity of thiazole inhibitors using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The thiazole inhibitors, dissolved in a suitable solvent (e.g., DMSO), are added to the wells in a range of concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
In Vitro Enzymatic Kinase Assay
These assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific enzyme, such as PI3K, mTOR, or VEGFR-2.
Methodology:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The thiazole inhibitors are added to the wells at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescent ATP detection: Measuring the amount of ATP remaining in the reaction, where a decrease in luminescence indicates higher kinase activity.
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the compound to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.[9]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a thiazole inhibitor.
Methodology:
-
Cell Treatment: Cancer cells are treated with the thiazole inhibitor at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 or G2/M) indicates cell cycle arrest.[2]
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Silico Docking Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in silico docking performance of the compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine against various biological targets implicated in cancer and bacterial infections. Due to the limited availability of direct studies on this specific molecule, this analysis is based on published research on structurally similar thiazole and benzodioxan derivatives. This guide aims to offer a predictive insight into its potential efficacy and to provide a framework for future computational and experimental investigations.
Introduction
This compound is a heterocyclic compound featuring a benzodioxan moiety fused to a thiazol-2-amine core. Both of these structural motifs are prevalent in a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of these two scaffolds in the target molecule makes it a compelling candidate for drug discovery and development. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction of a small molecule with the active site of a biological target, thereby providing valuable insights into its potential therapeutic efficacy. This guide will explore the hypothetical docking performance of the title compound against several key biological targets and compare it with the documented performance of similar molecules.
Potential Biological Targets and Comparative Analysis
Based on in silico studies of analogous compounds, several potential biological targets have been identified for this compound. This section provides a comparative analysis of its predicted interactions with these targets, alongside experimental data for related molecules.
Anticancer Targets
The benzodioxan and thiazole moieties are present in numerous compounds investigated for their anticancer properties. Potential targets in this domain include protein kinases and enzymes involved in cell cycle regulation and proliferation.
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. A study on 1,4-benzodioxane-hydrazone derivatives identified potent mTOR inhibitors.[1]
Table 1: Comparative Docking Scores and IC50 Values Against mTOR Kinase
| Compound/Alternative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| This compound | Hypothetical | To be determined | N/A |
| 1,4-benzodioxane-hydrazone derivative (7e) | -8.105 | 5.47 | [1] |
| Sunitinib (Reference Drug) | - | - | [2] |
Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiazole derivatives have shown promise as inhibitors of essential bacterial enzymes.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. Numerous studies have explored thiazole derivatives as DNA gyrase inhibitors.
Table 2: Comparative Docking Scores and Antibacterial Activity Against DNA Gyrase
| Compound/Alternative | Docking Score (kcal/mol) | Target Organism | MIC (µg/mL) | Reference |
| This compound | Hypothetical | To be determined | To be determined | N/A |
| Thiazole-based hybrid (9e) | - | E. coli | 6.25 | [3] |
| Thiazolyl-triazole Schiff base (B8) | - | L. monocytogenes | - | [4] |
| Ciprofloxacin (Reference Drug) | - | L. monocytogenes | - | [4] |
β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents.
Table 3: Comparative Docking Scores and Inhibitory Activity Against FabH
| Compound/Alternative | Docking Score | IC50 (µM) | Target Organism | Reference |
| This compound | Hypothetical | To be determined | To be determined | N/A |
| Pyrazol-Benzimidazole amide (31) | - | 1.22 | E. coli | [5] |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized, detailed protocol for performing in silico molecular docking studies, based on methodologies reported for thiazole and benzodioxan derivatives. This protocol is intended to serve as a template for investigating the binding of this compound to its potential biological targets.
Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., mTOR, DNA gyrase, FabH) is retrieved from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Pre-processing: The protein structure is prepared using molecular modeling software such as AutoDock Tools, Maestro (Schrödinger), or Discovery Studio. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Repairing any missing residues or atoms.
-
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or MarvinSketch and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Ligand File Preparation: The prepared ligand structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina) and its rotatable bonds are defined.
Molecular Docking
-
Docking Software: A molecular docking program such as AutoDock Vina, GOLD, or Glide is used to perform the docking calculations.
-
Docking Simulation: The prepared ligand is docked into the defined grid box of the prepared protein. The software explores various conformations and orientations of the ligand within the active site.
-
Scoring: The docking program calculates the binding affinity (usually in kcal/mol) for each generated pose using a scoring function. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
-
Binding Affinity: The binding affinities of the different poses are analyzed to identify the most stable complex.
-
Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site. Visualization is typically done using software like PyMOL or Discovery Studio.
Visualizations
In Silico Docking Workflow
Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the potential inhibitory effect on the mTOR signaling pathway.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, in silico analysis based on its structural analogs suggests that it is a promising candidate for further investigation as a potential therapeutic agent. The comparative data presented in this guide indicates that this compound may exhibit significant binding affinities for various anticancer and antibacterial targets. The provided experimental protocol offers a roadmap for conducting detailed in silico docking studies to validate these predictions. Further computational analysis, followed by in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this molecule.
References
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Aminothiazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiazole core has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activities against a spectrum of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various aminothiazole analogs, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
The anticancer prowess of aminothiazole derivatives lies in their ability to modulate critical cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1] Extensive research has demonstrated their efficacy across a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3]
Comparative Cytotoxicity of Aminothiazole Analogs
The cytotoxic effects of different aminothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected aminothiazole analogs against various human cancer cell lines, offering a clear comparison of their potency.
| Compound/Analog | Cancer Cell Line | IC50 Value |
| Amide-functionalized aminothiazole-benzazole analog (6b) | MCF-7 (Breast Cancer) | 17.2 ± 1.9 μM[3] |
| A549 (Lung Cancer) | 19.0 ± 3.2 μM[3] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[2] |
| SHG-44 (Glioma) | 4.03 µM[2] | |
| TH-39 | K562 (Leukemia) | 0.78 µM[2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[2] |
| Aminothiazole-paeonol derivative (13c) | AGS (Gastric Cancer) | 4.0 µM[4] |
| HT-29 (Colorectal Cancer) | 4.4 µM[4] | |
| HeLa (Cervical Cancer) | 5.8 µM[4] | |
| Aminothiazole-paeonol derivative (13d) | AGS (Gastric Cancer) | 7.2 µM[4] |
| HT-29 (Colorectal Cancer) | 11.2 µM[4] | |
| HeLa (Cervical Cancer) | 13.8 µM[4] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast Cancer) | 0.8 µM[5] |
Experimental Protocols
The evaluation of the cytotoxic activity of aminothiazole analogs involves a series of well-established in vitro assays. A general experimental workflow is outlined below, followed by a detailed protocol for the widely used MTT assay.
A general experimental workflow for evaluating the anticancer activity of aminothiazole analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the aminothiazole analogs. A positive control (a known anticancer drug) and a negative control (vehicle) are also included. The plates are incubated for a specified period, typically 24 to 72 hours.[6]
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Mechanisms of Action: Signaling Pathways
The cytotoxic effects of aminothiazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest. These processes are controlled by complex signaling pathways that can be targeted by these compounds.
Induction of Apoptosis
Many aminothiazole analogs trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins.[1] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[1]
The intrinsic apoptosis pathway is often modulated by aminothiazole analogs.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development.[7] Several novel aminothiazole-triazole derivatives have been identified as potent inhibitors of PI3K and mTOR.[7]
Aminothiazole analogs can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unmasking the Cellular Culprit: A Guide to Confirming Mechanism of Action with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's mechanism of action is a cornerstone of preclinical research. Genetic knockout studies, particularly those employing CRISPR-Cas9 technology, have emerged as a powerful tool to validate drug targets and elucidate the precise cellular pathways through which a compound exerts its effects. This guide provides a comparative overview of this approach, supported by experimental data and detailed protocols.
At its core, the principle is simple: if a drug is believed to work by inhibiting a specific protein, then removing that protein from a cell should render the drug ineffective. This guide will walk through two case studies demonstrating how genetic knockout is used to confirm the on-target activity of small molecule inhibitors.
Case Study 1: The MTH1 Inhibitor Paradox - A Tale of Off-Target Effects
The enzyme MTH1 was initially identified as a promising cancer target. It was proposed that cancer cells, with their high levels of reactive oxygen species, are particularly reliant on MTH1 to prevent the incorporation of damaged nucleotides into their DNA. Therefore, inhibiting MTH1 was expected to be selectively lethal to cancer cells. However, the story proved to be more complex, and genetic knockout studies were instrumental in clarifying the actual mechanism of action of putative MTH1 inhibitors.
Experimental Data: Comparing Inhibitor Sensitivity in Wild-Type vs. MTH1 Knockout Cells
To test the hypothesis that the cytotoxicity of MTH1 inhibitors is dependent on the presence of the MTH1 protein, researchers generated MTH1 knockout (KO) cancer cell lines using CRISPR-Cas9. The sensitivity of these KO cells to various MTH1 inhibitors was then compared to that of the wild-type (WT) parental cells.
| Cell Line | Genotype | Compound | IC50 (µM) | Fold Change (KO/WT) |
| HCT116 | Wild-Type | TH588 | ~1.5 | - |
| HCT116 | MTH1 KO | TH588 | ~1.5 | ~1 |
| HCT116 | Wild-Type | TH1579 | ~0.5 | - |
| HCT116 | MTH1 KO | TH1579 | ~0.5 | ~1 |
Note: IC50 values are approximate and collated from multiple studies for illustrative purposes.
The data clearly shows that the absence of the MTH1 protein did not significantly alter the sensitivity of HCT116 cells to the inhibitors TH588 and TH1579.[1][2] This crucial finding suggested that the cytotoxic effects of these compounds were not primarily mediated through the inhibition of MTH1, but rather through off-target effects. Further investigation revealed that these compounds also affect microtubule dynamics, contributing to their anti-cancer activity.[3]
Experimental Workflow and Validation
Figure 1: Experimental workflow for knockout validation.
Case Study 2: Confirming the Role of JAK Kinases in Cytokine Signaling Inhibition
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus to regulate gene expression involved in immunity and inflammation. JAK inhibitors, such as ruxolitinib and tofacitinib, have been developed to treat various inflammatory diseases. Genetic knockout studies have been pivotal in confirming that these inhibitors function by blocking specific JAK-mediated pathways.
Experimental Data: Assessing STAT Phosphorylation in Response to a JAK Inhibitor
To confirm that the therapeutic effect of a JAK inhibitor is mediated through its intended target, researchers can assess the phosphorylation status of downstream signaling molecules, such as STAT proteins, in both wild-type and JAK knockout cells. For example, the efficacy of a JAK1/2 inhibitor like ruxolitinib can be validated by demonstrating its ability to block cytokine-induced STAT phosphorylation is diminished in JAK1 or JAK2 knockout cells.
| Cell Type | Genotype | Treatment | Stimulus | pSTAT3 Levels (% of Control) |
| Myeloid Cells | Wild-Type | Vehicle | Cytokine | 100% |
| Myeloid Cells | Wild-Type | Ruxolitinib | Cytokine | 25% |
| Myeloid Cells | JAK1 KO | Vehicle | Cytokine | 50% |
| Myeloid Cells | JAK1 KO | Ruxolitinib | Cytokine | 45% |
Note: Data is hypothetical and for illustrative purposes, based on principles from published studies.[4][5]
In this hypothetical scenario, ruxolitinib significantly reduces cytokine-induced STAT3 phosphorylation in wild-type cells. In JAK1 knockout cells, the baseline cytokine-induced phosphorylation is already reduced, and the effect of ruxolitinib is less pronounced, confirming that a major part of its activity is dependent on the presence of JAK1.
Signaling Pathway Confirmation
Genetic knockout studies are invaluable for dissecting signaling pathways. By selectively removing components of a pathway, researchers can confirm the necessity of each component for signal transduction.
Figure 2: Simplified JAK-STAT signaling pathway.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
A standard workflow for generating knockout cell lines involves designing a guide RNA (sgRNA) specific to the target gene, delivering the sgRNA and Cas9 nuclease into the cells, selecting and expanding single-cell clones, and validating the knockout at the genomic and protein levels.
1. sgRNA Design and Cloning:
-
Use online tools to design sgRNAs targeting an early exon of the gene of interest to maximize the likelihood of a frameshift mutation.
-
Synthesize and clone the sgRNA into a suitable expression vector, often one that also expresses Cas9 and a selection marker.
2. Cell Transfection and Selection:
-
Transfect the target cells with the sgRNA/Cas9 plasmid using a method optimized for the cell line (e.g., lipofection, electroporation).
-
Select for transfected cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
3. Single-Cell Cloning and Expansion:
-
Isolate single cells by limiting dilution or FACS into 96-well plates.
-
Expand the single-cell clones to generate a sufficient number of cells for validation.
4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the clones and amplify the targeted region by PCR. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Prepare protein lysates from the clones and perform a Western blot using an antibody specific for the target protein to confirm the absence of protein expression.
Cell Viability Assay
1. Cell Seeding:
-
Seed both wild-type and knockout cells in 96-well plates at a predetermined optimal density.
2. Drug Treatment:
-
The following day, treat the cells with a serial dilution of the compound of interest. Include a vehicle-only control.
3. Incubation:
-
Incubate the cells for a period relevant to the compound's expected mechanism of action (typically 48-72 hours).
4. Viability Measurement:
-
Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT, resazurin).
5. Data Analysis:
-
Normalize the data to the vehicle-treated controls and plot the dose-response curves.
-
Calculate the IC50 values for both wild-type and knockout cell lines to determine any shift in sensitivity.
Western Blot Protocol
1. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects: A Comparative Guide for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. While achieving absolute target specificity is a significant challenge, a thorough understanding of a compound's off-target interactions is crucial for predicting potential toxicities and identifying opportunities for therapeutic polypharmacology.
This guide provides a framework for evaluating the off-target effects of the investigational compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine . Given its structural motifs, which are common in kinase inhibitors, this guide will treat it as a hypothetical kinase inhibitor for the purpose of illustrating a comprehensive off-target assessment strategy. We will compare its hypothetical selectivity profile with established kinase inhibitors: Imatinib, Dasatinib, and Gefitinib.
Data Presentation: Comparative Kinase Selectivity Profiles
A critical step in characterizing a new kinase inhibitor is to profile its activity against a broad panel of kinases. This provides a quantitative measure of its selectivity and identifies potential off-target interactions. The following table summarizes the inhibitory activity (IC50 values in nM) of our compound of interest against a selection of kinases, representing both a hypothetical primary target and common off-targets for this class of compounds. Data for the comparator drugs are compiled from various public sources, and in vitro assay conditions may vary.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | This compound (Hypothetical Data) | Imatinib | Dasatinib | Gefitinib |
| Primary Target | ||||
| EGFR | 25 | >10,000 | 30 | 37 |
| Selected Off-Targets | ||||
| ABL | >5,000 | 600 | 1 | >10,000 |
| c-KIT | 850 | 100 | 12 | >10,000 |
| PDGFRα | 1,200 | 100 | 28 | >10,000 |
| SRC | 450 | >10,000 | 0.8 | >10,000 |
| VEGFR2 | 2,500 | >10,000 | 100 | 1,700 |
Data for comparator compounds are approximate and collated from multiple sources. Assay conditions can influence IC50 values.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a reliable off-target assessment. Below are methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a compound against a panel of purified kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and kinase buffer.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to confirm the on-target and off-target activity of an inhibitor in a cellular context by measuring the phosphorylation of a kinase's substrate.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific primary antibody for the substrate
-
Total protein primary antibody for the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the phospho-specific primary antibody overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with the total protein antibody to normalize for protein loading. Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Mandatory Visualization
Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the complex biological and technical processes involved in off-target evaluation.
Safety Operating Guide
Proper Disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental responsibility. For 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, the absence of a specific SDS necessitates treating the substance as hazardous waste. The primary recommendation is to dispose of the compound and its containers at an approved waste disposal plant.[1][2]
Hazard Assessment and Safety Precautions
Based on data for similar thiazole and benzodioxin derivatives, this compound should be handled with care, assuming it may present the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.[3][5]
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and/or a face shield
-
A laboratory coat
-
Closed-toe shoes
Core Disposal Procedures
Adherence to the following step-by-step protocol is essential for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Collect all waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.[3][7]
-
Do not mix this waste with other waste streams to prevent potentially incompatible chemical reactions.[8]
-
Solid and liquid waste should be collected in separate, appropriately designated containers.[7]
Step 2: Container Management
-
Use a sturdy, leak-proof container made of a material compatible with the chemical.[8]
-
Keep the container tightly closed at all times, except when adding waste.[8][9]
-
Ensure the container is clearly and accurately labeled.
Step 3: Labeling The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)[8][9]
-
The approximate concentration and volume of the waste
-
The date when the first waste was added to the container[9]
-
Prominent indication of the associated hazards (e.g., "Toxic," "Irritant")[9]
Step 4: Storage
-
Store the hazardous waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][3]
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]
-
Provide a complete and accurate description of the waste to the EHS office or the licensed professional waste disposal service.[9]
-
All waste must be disposed of in accordance with national and local regulations.[8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Containment: For minor spills, contain the substance using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][9] Do not use combustible materials like paper towels for the main spill.
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.[3] Decontaminate the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[9]
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[9]
Data Presentation
The following table summarizes the potential hazards associated with compounds structurally similar to this compound. This information should be used as a guide for safe handling and disposal.
| Hazard Category | Potential Hazard | Recommended Precaution |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Avoid direct contact. Use appropriate PPE. Dispose of as hazardous waste.[3] |
| Skin Corrosion/Irritation | Wear chemical-resistant gloves and protective clothing.[3] | |
| Serious Eye Damage/Irritation | Wear safety goggles and/or a face shield.[3] | |
| Respiratory Irritation | Use only in a well-ventilated area or with respiratory protection.[6] | |
| Environmental Hazards | Aquatic Toxicity | Prevent release to the environment. Do not allow to enter drains or waterways.[3] |
| Physical Hazards | Flammability (Assumed for Thiazoles) | Keep away from heat, sparks, open flames, and hot surfaces.[9] |
Experimental Workflow for Disposal
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance. The following workflow diagram illustrates the key steps and decision points from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling aromatic amines. It is imperative to conduct a thorough risk assessment before beginning any work with this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Precautionary Measures
Based on data for similar aromatic amine and thiazole derivatives, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care to avoid exposure.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Eye protection is mandatory. A face shield may be required for operations with a higher risk of splashing. |
| Body | Laboratory coat | A full-length, long-sleeved lab coat should be worn to protect skin and personal clothing.[5] |
| Respiratory | NIOSH-approved respirator | Use a respirator if working in a poorly ventilated area or when the generation of dust or aerosols is likely.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing risk.
1. Preparation and Engineering Controls:
-
Conduct a pre-work hazard assessment to identify specific risks associated with your experiment.[7]
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[7] All handling of the solid compound and its solutions should be performed within the fume hood.
-
Keep an eyewash station and safety shower readily accessible and unobstructed.[8]
2. Handling the Compound:
-
Wear all required PPE before entering the designated handling area.
-
When weighing and transferring the solid compound, do so in a fume hood to minimize inhalation of dust particles.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][4][6]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][8] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][8]
-
Ingestion: If swallowed, rinse the mouth with water. Seek immediate medical attention.[2][8]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Disposal Procedure: Dispose of chemical waste through an approved waste disposal plant.[1][8] Do not dispose of down the drain or in general trash.[1][5] Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Visualized Workflows and Safety Relationships
To further clarify the procedural flow and the interplay of safety measures, the following diagrams are provided.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for Laboratory Safety.
References
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. leap.epa.ie [leap.epa.ie]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdc.gov [cdc.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Ensuring Safety in a Lab with Hazardous Chemicals: Best Practices for Maintaining a Secure Working Environment [needle.tube]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

